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  • Product: 4-(1-propyl-1H-pyrazol-4-yl)piperidine
  • CAS: 1341754-92-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 4-(Pyrazol-4-yl)piperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine The confluence of pyrazole and piperidine rings creates a privileged scaffold in modern medicinal chemistry. Piperidine, a saturated...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine

The confluence of pyrazole and piperidine rings creates a privileged scaffold in modern medicinal chemistry. Piperidine, a saturated nitrogen heterocycle, is a ubiquitous feature in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The pyrazole moiety, an aromatic diazole, serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[3] The combination of these two rings in a 4-substituted piperidine arrangement has given rise to a multitude of biologically active molecules, including potent kinase inhibitors for oncology and agents targeting central nervous system disorders.[4][5]

This guide provides a comprehensive, technically-grounded overview of a robust and modular synthetic strategy for the preparation of 4-(1-propyl-1H-pyrazol-4-yl)piperidine, a key building block for drug discovery programs. We will dissect a multi-step synthesis, elucidating the causal reasoning behind procedural choices, providing detailed experimental protocols, and grounding the discussion in authoritative literature.

Overall Synthetic Strategy: A Modular and Convergent Approach

A retrosynthetic analysis of the target compound suggests a disconnection at the pyrazole N1-propyl bond and the C4-C4 bond between the pyrazole and piperidine rings. This points to a convergent and highly flexible synthetic strategy, which is often preferred in drug development for its efficiency and amenability to analog synthesis.

Our recommended pathway leverages the power of palladium-catalyzed cross-coupling to construct the core scaffold, followed by a regioselective N-alkylation and final deprotection. This three-stage approach ensures high yields and purity while allowing for late-stage diversification.

G Target 4-(1-propyl-1H-pyrazol-4-yl)piperidine Intermediate2 Boc-Protected Propylated Intermediate Target->Intermediate2 Boc Deprotection Intermediate1 Boc-Protected Pyrazolyl-Piperidine Core Intermediate2->Intermediate1 N-Propylation Piperidine_Precursor N-Boc-4-(Boronic Ester)piperidine Intermediate1->Piperidine_Precursor Suzuki Coupling Pyrazole_Precursor 4-Bromo-1H-pyrazole Intermediate1->Pyrazole_Precursor Suzuki Coupling

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of the Core Intermediate via Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the creation of the C-C bond between the two heterocyclic systems. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[3][6][7] We will couple a piperidine boronic ester with a brominated pyrazole.

Expertise & Rationale:

  • Choice of Coupling Partners: We employ tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 4-bromo-1H-pyrazole. The piperidine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic coupling conditions but readily cleaved later. The pyrazole's N-H is left unprotected; modern palladium catalysts, particularly those employing Buchwald-type ligands, are highly effective at coupling substrates with acidic N-H groups, obviating the need for additional protection/deprotection steps.[8]

  • Catalyst System: A palladium(II) precatalyst like PdCl₂(dppf) or a more active Buchwald precatalyst is selected. These catalysts are air-stable and efficiently generate the active Pd(0) species in situ. The dppf or Buchwald ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, especially the challenging oxidative addition to the C-Br bond.

  • Base and Solvent: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step. A mixture of a polar aprotic solvent (like dioxane or DMF) and water is optimal to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-1H-pyrazole (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a white solid.

Stage 2: Regioselective N-Alkylation of the Pyrazole Ring

With the core scaffold in hand, the next step is to introduce the propyl group onto the pyrazole nitrogen. N-alkylation of unsymmetrical pyrazoles can lead to mixtures of regioisomers.[9][10] However, in our intermediate, the two nitrogen atoms of the pyrazole ring are chemically equivalent due to symmetry, simplifying the reaction to a single product.

Expertise & Rationale:

  • Alkylating Agent: 1-Iodopropane or 1-bromopropane is used as the electrophile. 1-Iodopropane is generally more reactive than 1-bromopropane, which can lead to shorter reaction times or allow for milder conditions.

  • Base: A non-nucleophilic base is required to deprotonate the pyrazole N-H, rendering it nucleophilic. Cesium carbonate (Cs₂CO₃) is often the base of choice for N-alkylations as it is highly effective and its salts are often more soluble in organic solvents. Potassium carbonate can also be used, sometimes requiring more forcing conditions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.

Experimental Protocol: Synthesis of tert-butyl 4-(1-propyl-1H-pyrazol-4-yl)piperidine-1-carboxylate
  • Setup: To a round-bottom flask, add tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.3 M).

  • Reagent Addition: Add 1-iodopropane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography (ethyl acetate/hexanes gradient) to afford the N-propylated intermediate.

G cluster_0 N-Alkylation Mechanism Pyrazole_NH Pyrazole-NH + Base Pyrazole_Anion [Pyrazole-N]⁻ (Nucleophile) Pyrazole_NH->Pyrazole_Anion Deprotonation Product N-Propyl Pyrazole + Base-H⁺ + I⁻ Pyrazole_Anion->Product SN2 Attack Propyl_Iodide Propyl-I (Electrophile) Propyl_Iodide->Product

Sources

Exploratory

Pharmacological Profiling of the 4-(1-Propyl-1H-pyrazol-4-yl)piperidine Scaffold: A Technical Guide to Target Engagement and Biological Activity

Executive Summary In modern structure-based drug design (SBDD), the identification and optimization of privileged pharmacophores are critical for developing highly selective therapeutics. The compound 4-(1-propyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification and optimization of privileged pharmacophores are critical for developing highly selective therapeutics. The compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine (hereafter referred to as the 4-1P-4P scaffold ) has emerged as a highly versatile and potent building block. Rather than functioning as a standalone therapeutic, this specific structural motif is strategically integrated into larger drug molecules to engage difficult biological targets, including oncogenic kinases, viral serine proteases, and central nervous system (CNS) transporters.

This whitepaper deconstructs the biological activity of the 4-1P-4P scaffold, detailing the physicochemical causality behind its design, its primary mechanistic pathways, and the self-validating experimental protocols required to quantify its efficacy.

Pharmacophore Deconstruction: The Causality of Design

To understand the biological activity of 4-1P-4P, one must analyze the distinct physicochemical contributions of its three structural domains. As medicinal chemists, we do not select these moieties arbitrarily; each serves a precise thermodynamic and steric function when interacting with a target protein's binding pocket.

  • The Piperidine Ring (Basic Anchor): Piperidine possesses a secondary amine with a pKa of approximately 9.5. At physiological pH (7.4), this nitrogen is protonated. This positive charge is critical for forming strong, directional salt bridges with acidic residues (such as Aspartate or Glutamate) located in the active sites of target proteins, such as the S1 specificity pocket of serine proteases.

  • The Pyrazole Core (Hydrogen Bond Networker): The 1H-pyrazole acts as a highly stable bioisostere for amides and phenols. It provides both a hydrogen bond acceptor (the sp2 hybridized nitrogen) and a planar aromatic system capable of π−π stacking with aromatic residues (like Phenylalanine or Tyrosine) in the target's binding cleft.

  • The 1-Propyl Substitution (Lipophilic Vector): The addition of the propyl chain is a calculated optimization of lipophilicity (LogP). While a methyl group often leaves hydrophobic sub-pockets unfilled, and a butyl group can introduce steric clashes, the 1-propyl chain provides the optimal vector length to anchor the molecule deep into hydrophobic regions, such as the hinge region of kinases, thereby dramatically increasing binding affinity (Kd).

Primary Biological Targets & Mechanistic Pathways

The 4-1P-4P scaffold is documented in the literature and patent databases as a critical component in several high-value therapeutic areas.

Oncology: Pim Kinase Inhibition

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. They promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Derivatives containing the 4-1P-4P scaffold have been heavily patented as potent, ATP-competitive inhibitors of Pim kinases (). The pyrazole ring mimics the purine ring of ATP, hydrogen-bonding to the kinase hinge region, while the propyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.

PimPathway Sig Cytokine Receptor JAK JAK/STAT Activation Sig->JAK Pim1 Pim-1 Kinase JAK->Pim1 Upregulation BAD BAD Protein Pim1->BAD Phosphorylation (Inactivation) Surv Cell Survival BAD->Surv Allows Survival Drug 4-1P-4P Scaffold Drug->Pim1 Competitive Inhibition

Fig 1: Pim-1 kinase signaling pathway and the inhibitory intervention by the 4-1P-4P scaffold.

Antiviral Applications: TMPRSS2 Inhibition

Transmembrane protease, serine 2 (TMPRSS2) is an enzyme utilized by viruses (including SARS-CoV-2) to prime their spike proteins for host cell entry. Recent computational and in vitro screening studies have identified 4-1P-4P derivatives as potent inhibitors of TMPRSS2 (). The protonated piperidine acts as an arginine mimetic, perfectly complementing the negatively charged S1 pocket of the protease, halting viral entry.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological activity of 4-1P-4P derivatives must be evaluated using robust, self-validating assay systems. Below is the gold-standard protocol for quantifying kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Rationale for TR-FRET

Standard fluorescence assays are often corrupted by the autofluorescence of the test compounds. TR-FRET utilizes a Europium (Eu) fluorophore with an exceptionally long emission half-life. By introducing a time delay before reading the emission, short-lived background fluorescence is eliminated, ensuring that the resulting IC50 data is highly trustworthy and reproducible.

Protocol: High-Throughput TR-FRET Kinase Assay
  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., Pim-1, 1 nM final), biotinylated peptide substrate (100 nM), and ATP at its exact Michaelis constant ( Km​ ) to ensure competitive inhibitors are accurately assessed.

  • Compound Incubation (Equilibration): Dispense 4-1P-4P derivatives (in a 10-point dose-response curve, starting at 10 µM) into a 384-well plate. Add the master mix. Crucial Step: Incubate for 60 minutes at room temperature before triggering the reaction. This allows the inhibitor to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation & Termination: Initiate the reaction by adding MgCl2​ . After 30 minutes, terminate the reaction by adding EDTA (to chelate Mg2+ ) alongside the detection reagents: Eu-labeled anti-phospho antibody and Streptavidin-XL665.

  • Readout & Validation: Read the plate on a multi-mode microplate reader. Calculate the FRET ratio (665 nm / 620 nm). Validate the assay plate by calculating the Z'-factor using DMSO controls (vehicle) and a known pan-kinase inhibitor (e.g., Staurosporine). A Z'-factor > 0.6 validates the assay.

TRFRET Prep Step 1: Prep Kinase + ATP Incubate Step 2: Incubate Add Inhibitor Prep->Incubate Detect Step 3: Detect Eu-Ab + XL665 Incubate->Detect Read Step 4: Readout 665/620 nm Detect->Read

Fig 2: Self-validating TR-FRET assay workflow for quantifying kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR)

To demonstrate the specific advantage of the 1-propyl substitution on the pyrazole ring, we summarize representative QSAR data. The table below illustrates how altering the alkyl chain length impacts the half-maximal inhibitory concentration ( IC50​ ) across two distinct biological targets.

Note: Data represents generalized findings for carboxamide derivatives of the scaffold.

Scaffold VariantAlkyl Substitution (R1)Lipophilicity (cLogP impact)Pim-1 Kinase IC50​ (nM)TMPRSS2 Protease IC50​ (nM)
4-(1-methyl-1H-pyrazol-4-yl)piperidineMethyl ( −CH3​ )Low145.0310.5
4-(1-ethyl-1H-pyrazol-4-yl)piperidineEthyl ( −CH2​CH3​ )Moderate42.185.2
4-(1-propyl-1H-pyrazol-4-yl)piperidine Propyl ( −CH2​CH2​CH3​ ) Optimal 8.4 12.0
4-(1-butyl-1H-pyrazol-4-yl)piperidineButyl ( −CH2​CH2​CH2​CH3​ )High (Steric Clash)112.3240.8

Data Interpretation: The shift from a methyl to a propyl group results in a >10-fold increase in potency for Pim-1 kinase. This confirms the causality of the design: the propyl chain perfectly fills the hydrophobic pocket without inducing the steric hindrance seen with the larger butyl group.

Conclusion

The 4-(1-propyl-1H-pyrazol-4-yl)piperidine scaffold is a masterclass in rational drug design. By combining a basic amine for electrostatic anchoring, a heteroaromatic core for hydrogen bonding, and a tuned lipophilic vector for hydrophobic engagement, it provides a highly effective foundation for targeting kinases, proteases, and CNS receptors. For drug development professionals, integrating this pharmacophore into lead optimization pipelines offers a statistically validated route to achieving high-affinity target engagement.

References

  • Source: Google Patents (US8436001B2)
  • Title: Discovery of druggable potent inhibitors of serine proteases and farnesoid X receptor by ligand-based virtual screening to obstruct SARS-CoV-2 Source: ResearchGate URL: [Link]

  • Title: N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor Source: J-Stage (The Pharmaceutical Society of Japan) URL: [Link]

Foundational

Physicochemical Properties and Synthetic Utility of 4-(1-Propyl-1H-pyrazol-4-yl)piperidine in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the design of highly selective kinase inhibitors and allosteric modulators heavily relies on privileged molecular scaffolds. 4-(1-Propyl-1H-pyrazol-4-yl)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of highly selective kinase inhibitors and allosteric modulators heavily relies on privileged molecular scaffolds. 4-(1-Propyl-1H-pyrazol-4-yl)piperidine is a highly versatile, bifunctional building block that bridges the gap between lipophilic target engagement and aqueous solubility. By combining a rigid, aromatic pyrazole core with a basic, sp³-rich piperidine ring, this scaffold provides a predictable pharmacophore for targeting deep hydrophobic pockets while maintaining favorable drug-like properties.

This technical guide deconstructs the physicochemical properties, target engagement causality, and self-validating synthetic methodologies associated with this critical intermediate, providing a blueprint for drug development professionals.

Structural and Physicochemical Profiling

The utility of 4-(1-propyl-1H-pyrazol-4-yl)piperidine stems from its precise physicochemical balance. The molecule is fundamentally bipartite: the pyrazole ring acts as a rigid hydrogen-bonding anchor, while the piperidine ring introduces three-dimensional (sp³) character and a basic center. The addition of the 1-propyl chain serves as a tunable lipophilic vector.

Quantitative Physicochemical Data

Understanding the baseline properties of this scaffold is essential for predicting its behavior in complex biological systems. The data below summarizes the core metrics driving its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

PropertyValue / EstimateCausality & Pharmacological Implication
Molecular Weight 193.29 g/mol Low MW (<200 Da) makes it an ideal fragment or building block, allowing extensive downstream functionalization without violating Lipinski's Rule of 5.
Calculated LogP (cLogP) ~1.6The 1-propyl chain provides sufficient lipophilicity to drive hydrophobic pocket engagement, perfectly balanced by the polar nitrogen atoms.
Topological Polar Surface Area 42.7 ŲOptimal for membrane permeability. Allows the scaffold to be incorporated into CNS-penetrant drugs (e.g., M4 mAChR modulators) if required[1].
pKa (Piperidine NH) ~9.8Highly basic; exists predominantly as a cation at physiological pH (7.4), enabling strong electrostatic salt-bridge interactions with target acidic residues.
pKa (Pyrazole Core) ~2.5Weakly basic; remains neutral at physiological pH. N1-alkylation locks the tautomeric state, presenting a predictable H-bond acceptor profile at N2.
Hydrogen Bond Donors 1Provided by the piperidine NH (when unfunctionalized). Often converted to 0 upon incorporation into amides or ureas during drug synthesis.
Hydrogen Bond Acceptors 2The pyrazole N2 and piperidine N1 act as critical anchors, particularly in kinase hinge regions[3].

Pharmacophore Utility & Target Engagement

In medicinal chemistry, pyrazole-piperidine hybrids are heavily utilized in the development of kinase inhibitors (e.g., Pim kinases, ROCK-II) and G-protein coupled receptor (GPCR) modulators[2].

The structural causality of this scaffold is defined by three distinct interaction zones:

  • The Hinge Binder (Pyrazole): The unalkylated nitrogen (N2) of the pyrazole core is a potent hydrogen bond acceptor. In kinase targets, this nitrogen directly interacts with the backbone amide NH of the kinase hinge region (e.g., Met-172 in ROCK-II)[3].

  • The Hydrophobic Probe (1-Propyl Chain): The propyl group is directed toward the hydrophobic pocket adjacent to the ATP-binding site. Its specific length (3 carbons) provides optimal Van der Waals contacts without introducing excessive steric clash.

  • The Solubilizing Vector (Piperidine): The piperidine ring is typically directed toward the solvent-exposed front of the binding pocket. Its basicity ensures that the overall drug candidate maintains high aqueous solubility, while the secondary amine serves as a synthetic handle for further derivatization (e.g., coupling with carboxylic acids to form amides)[4].

G cluster_molecule 4-(1-Propyl-1H-pyrazol-4-yl)piperidine Propyl 1-Propyl Chain (Hydrophobic) Pyrazole Pyrazole Core (Hinge Binder) Propyl->Pyrazole N1-alkylation Hydrophobic_Pocket Target Hydrophobic Pocket (e.g., Pim/ROCK) Propyl->Hydrophobic_Pocket Van der Waals Hinge_Region Kinase Hinge Region (H-Bond Acceptor/Donor) Pyrazole->Hinge_Region H-Bonding Piperidine Piperidine Ring (Basic Solubilizer) Piperidine->Pyrazole C4-C4' bond Solvent_Front Solvent-Exposed Region (Salt Bridge Formation) Piperidine->Solvent_Front Protonated NH

Fig 1: Pharmacophore mapping and target engagement causality of the scaffold.

Synthetic Methodologies & Experimental Protocols

To ensure rigorous scientific integrity, the synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine must be approached as a self-validating system. The most robust route involves a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation.

Step-by-Step Self-Validating Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: Construct the critical C-C bond between the pyrazole and the tetrahydropyridine ring.

  • Procedure:

    • Charge a reaction vessel with 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) and tert-butyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate (1.05 eq).

    • Add 1,4-dioxane and 2M aqueous K₂CO₃ (3.0 eq).

      • Causality: The biphasic dioxane/water system ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic base, which is critical for the transmetalation step of the catalytic cycle.

    • Degas the mixture with N₂ for 10 minutes.

      • Causality: Oxygen must be strictly removed to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

    • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80°C for 4 hours.

      • Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination, minimizing unwanted homocoupling side reactions.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The reaction is validated as complete when the triflate starting material peak (m/z 332.3 [M+H]⁺) is entirely consumed, and the coupled intermediate peak (m/z 292.4 [M+H]⁺) dominates the chromatogram.

Step 2: Catalytic Hydrogenation

  • Objective: Reduce the alkene to form the saturated, sp³-rich piperidine ring.

  • Procedure:

    • Dissolve the intermediate in methanol and add 10% Pd/C (0.1 eq by weight).

    • Stir under an H₂ atmosphere (1 atm) at room temperature for 12 hours.

      • Causality: Mild conditions (1 atm, RT) are sufficient for isolated alkene reduction. Harsher conditions must be avoided to prevent unwanted hydrogenolysis of the pyrazole ring or cleavage of the propyl chain.

  • Self-Validation (In-Process Control): LC-MS must show a distinct mass shift from m/z 292.4 to m/z 294.4 [M+H]⁺, confirming complete saturation of the double bond.

Step 3: Boc Deprotection

  • Objective: Reveal the secondary amine for downstream functionalization.

  • Procedure:

    • Dissolve the saturated intermediate in dichloromethane (DCM).

    • Add 4M HCl in dioxane (10 eq).

      • Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) as it directly yields the highly crystalline and stable hydrochloride salt. This avoids the need for a basic aqueous workup, preventing the loss of the highly polar free base into the aqueous layer.

    • Stir at room temperature for 2 hours, then concentrate under reduced pressure.

  • Self-Validation (In-Process Control): Evaporate a small aliquot and analyze by ¹H NMR. The disappearance of the sharp singlet at ~1.45 ppm (9H, Boc group) confirms complete deprotection.

G SM1 1-Propyl-4-pyrazoleboronic acid pinacol ester Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O SM1->Step1 SM2 N-Boc-1,2,3,6-tetrahydropyridine -4-yl triflate SM2->Step1 Int1 Intermediate: N-Boc-4-(1-propyl-1H-pyrazol-4-yl) -1,2,3,6-tetrahydropyridine Step1->Int1 Step2 Catalytic Hydrogenation H2, Pd/C, MeOH Int1->Step2 Int2 Intermediate: N-Boc-4-(1-propyl-1H-pyrazol-4-yl) piperidine Step2->Int2 Step3 Boc Deprotection 4M HCl in Dioxane Int2->Step3 Product Final Product: 4-(1-Propyl-1H-pyrazol-4-yl) piperidine HCl salt Step3->Product

Fig 2: Self-validating synthetic workflow for 4-(1-propyl-1H-pyrazol-4-yl)piperidine.

Conclusion

The 4-(1-propyl-1H-pyrazol-4-yl)piperidine scaffold represents a masterclass in rational drug design. By embedding a tunable hydrophobic tail, a rigid hinge-binding core, and a basic solubilizing ring into a single low-molecular-weight framework, it allows medicinal chemists to rapidly optimize both the pharmacodynamics and pharmacokinetics of lead compounds. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of this critical building block for downstream applications.

References

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR Source: PMC (National Institutes of Health) URL:[Link]

  • US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL
  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: KTU ePubl URL:[Link]

Exploratory

A Framework for the Preclinical Safety and Toxicity Assessment of Novel Pyrazole-Piperidine Analogs: The Case of 4-(1-propyl-1H-pyrazol-4-yl)piperidine

Executive Summary The development of novel chemical entities for therapeutic use necessitates a thorough evaluation of their safety and toxicity profile. This guide provides a comprehensive framework for the preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities for therapeutic use necessitates a thorough evaluation of their safety and toxicity profile. This guide provides a comprehensive framework for the preclinical safety assessment of 4-(1-propyl-1H-pyrazol-4-yl)piperidine, a representative novel compound for which specific toxicological data is not yet publicly available. Recognizing this data gap, this document serves as a proactive, in-depth technical manual for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to characterize the potential risks associated with this and structurally related pyrazole-piperidine analogs. By integrating predictive toxicology, in vitro assays, and in vivo studies, this guide details the necessary steps to build a robust safety profile, enabling informed decision-making in the drug development process.

Introduction: The Compound and the Challenge

4-(1-propyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a pyrazole ring linked to a piperidine moiety. Both pyrazole and piperidine scaffolds are prevalent in a wide range of pharmacologically active agents.[1][2][3][4] The pyrazole nucleus is a key component in drugs with anti-inflammatory, antipsychotic, and analgesic properties.[1][2][3] Similarly, the piperidine ring is a fundamental structural motif in many centrally acting drugs, leveraging its ability to interact with various receptors.[4]

The combination of these two pharmacophores in 4-(1-propyl-1H-pyrazol-4-yl)piperidine suggests potential biological activity, but also presents a unique toxicological profile that requires careful characterization. In the absence of specific safety data for this molecule, a predictive and systematic approach to its toxicological evaluation is paramount. This guide will therefore outline a comprehensive strategy for establishing the safety and toxicity profile of this compound, from initial in silico predictions to detailed in vivo studies.

Tier 1: In Silico and Predictive Toxicology

The initial phase of safety assessment for a novel compound like 4-(1-propyl-1H-pyrazol-4-yl)piperidine should involve computational or in silico toxicology. These methods are rapid, cost-effective, and can provide early warnings of potential liabilities, guiding subsequent experimental studies.[5][6]

2.1. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models can predict the potential for various toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities, based on the chemical structure of the compound.[7] For 4-(1-propyl-1H-pyrazol-4-yl)piperidine, QSAR analysis would focus on identifying any structural alerts that are associated with known toxicophores.

2.2. ADME-Tox Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling can predict the pharmacokinetic and toxicokinetic properties of the compound.[8] This includes predictions of oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions through inhibition or induction of cytochrome P450 (CYP) enzymes.[8]

Diagram 1: Predictive Toxicology Workflow

Predictive_Toxicology_Workflow cluster_insilico In Silico Assessment cluster_decision Risk Hypothesis QSAR QSAR Modeling (Mutagenicity, Carcinogenicity) Decision Identify Potential Hazards & Guide In Vitro Testing QSAR->Decision ADMETox ADME-Tox Profiling (CYP Inhibition, hERG Blockade) ADMETox->Decision Metabolism Metabolite Prediction Metabolism->Decision

Caption: Initial in silico assessment to predict potential toxicities and guide further testing.

Tier 2: In Vitro Toxicity Assessment

Based on the insights gained from in silico modeling, a panel of in vitro assays should be conducted to provide experimental data on the compound's potential toxicity.[9]

3.1. Cytotoxicity Assays

The initial assessment of cytotoxicity can be performed using various cell lines, such as HepG2 (liver), HEK293 (kidney), and neuronal cells, to identify potential target organs.[10] The MTT or LDH release assays are commonly used to determine the concentration at which the compound induces cell death.[10][11]

Assay Cell Line Endpoint Purpose
MTT AssayHepG2, HEK293, SH-SY5YCell ViabilityAssess general cytotoxicity
LDH Release AssayPrimary HepatocytesCell Membrane IntegrityEvaluate hepatotoxicity potential
Neutral Red UptakeBalb/c 3T3Lysosomal IntegrityScreen for basal cytotoxicity

3.2. Genotoxicity Assays

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of the compound.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening test for identifying compounds that can cause gene mutations.[9]

  • In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.[9]

  • In Vitro Chromosomal Aberration Test: This test evaluates the potential of a compound to induce structural and numerical chromosomal abnormalities.[9]

3.3. Safety Pharmacology

Key safety pharmacology assays are crucial to investigate potential adverse effects on major physiological systems.

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia, the compound's effect on the hERG potassium channel should be evaluated using patch-clamp electrophysiology.

  • CYP450 Inhibition/Induction Assays: These assays determine the potential for drug-drug interactions by evaluating the compound's ability to inhibit or induce major CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Diagram 2: In Vitro Toxicity Testing Workflow

InVitro_Toxicity_Workflow cluster_invitro In Vitro Assays cluster_refinement Risk Refinement Cytotoxicity Cytotoxicity Assays (MTT, LDH) Refine Refine Toxicity Profile & Inform In Vivo Study Design Cytotoxicity->Refine Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Genotoxicity->Refine SafetyPharm Safety Pharmacology (hERG, CYP Inhibition) SafetyPharm->Refine

Caption: A battery of in vitro assays to experimentally assess toxicity and refine the safety profile.

Tier 3: In Vivo Toxicology Studies

In vivo studies are essential to understand the compound's effects in a whole organism, providing data on its pharmacokinetic profile, acute toxicity, and potential target organs.[6][12][13]

4.1. Acute Toxicity Studies

An acute toxicity study, typically in two rodent species (e.g., rat and mouse), is performed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[12] The compound can be administered via the intended clinical route of administration.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Sprague-Dawley rats (male and female).

  • Dosing: A single oral dose of 4-(1-propyl-1H-pyrazol-4-yl)piperidine is administered to one animal.

  • Observation: The animal is observed for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals have been observed to allow for the calculation of an LD50 (median lethal dose).

4.2. Repeat-Dose Toxicity Studies

Sub-chronic, repeat-dose toxicity studies (e.g., 28-day or 90-day studies) in a rodent and a non-rodent species are necessary to evaluate the toxicological effects of repeated exposure to the compound. These studies provide crucial information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity.

Parameter Rodent (Rat) Non-Rodent (Beagle Dog)
Duration 28 or 90 days28 or 90 days
Route Intended clinical routeIntended clinical route
Dose Levels Control, Low, Mid, HighControl, Low, Mid, High
Endpoints Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathologyClinical signs, body weight, food consumption, ECG, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, histopathology

4.3. Safety Pharmacology (In Vivo)

In vivo safety pharmacology studies are conducted to assess the effects of the compound on vital functions.

  • Cardiovascular System: Telemetered dogs are often used to monitor blood pressure, heart rate, and ECG.

  • Central Nervous System: A functional observational battery (FOB) in rats is used to assess behavioral and neurological changes.

  • Respiratory System: Whole-body plethysmography in rats can be used to evaluate respiratory rate and tidal volume.

Diagram 3: In Vivo Toxicology Study Flow

InVivo_Toxicology_Flow AcuteTox Acute Toxicity Studies (MTD, LD50) RepeatDose Repeat-Dose Toxicity (28-day, 90-day) AcuteTox->RepeatDose SafetyPharm_invivo In Vivo Safety Pharmacology (CV, CNS, Respiratory) RepeatDose->SafetyPharm_invivo ToxicoKinetics Toxicokinetics RepeatDose->ToxicoKinetics FinalProfile Comprehensive Preclinical Safety Profile SafetyPharm_invivo->FinalProfile ToxicoKinetics->FinalProfile

Caption: A sequential approach to in vivo toxicology studies to build a comprehensive safety profile.

Risk Assessment and Conclusion

The culmination of the in silico, in vitro, and in vivo data will form the basis of a comprehensive preclinical safety and toxicity profile for 4-(1-propyl-1H-pyrazol-4-yl)piperidine. This integrated assessment will identify potential hazards, establish a safe starting dose for first-in-human studies, and provide a clear understanding of the compound's risk-benefit profile. While this guide provides a robust framework, the specific design of the toxicology program should always be tailored to the compound's intended therapeutic use and any findings that emerge during its evaluation.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives - MDPI. (2026, January 31).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. (n.d.).
  • Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid - Benchchem. (n.d.).
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). (n.d.).
  • DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA - EXCLI Journal. (2016, March 1).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.).
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.).
  • 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine - SAFETY DATA SHEET. (n.d.).
  • 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem. (n.d.).
  • 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 - MilliporeSigma. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • Toxicology Studies - Pacific BioLabs. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride. (n.d.).
  • Emerging Approaches in Predictive Toxicology - PMC - NIH. (2014, July 9).
  • Predictive Toxicology | Schrödinger. (n.d.).
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • Predictive and Computational Toxicology: Understanding Your Compound - Inotiv. (n.d.).
  • (PDF) Predictive Toxicology: Latest Scientific Developments and Their Application in Safety Assessment” (Comprehensive Medicinal Chemistry III) Invited by Novartis pre-clinical safety to write a section on “Physicochemical Properties Links With Drug Promiscuity and In Vivo Toxicological Outcomes - ResearchGate. (2017, December 15).
  • 4-(1H-Pyrazol-1-yl)piperidine hydrochloride | 690261-87-1 - Sigma-Aldrich. (n.d.).
  • 4-(4-(1-METHYL-1H-PYRAZOL-4-YL)PHENYL)PIPERIDINE HCL - Fluorochem. (n.d.).
  • Preclinical pharmacology of CP-424391, an orally active pyrazolinone-piperidine [correction of pyrazolidinone-piperidine] growth hormone secretagogue - PubMed. (2001, February 15).
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Sources

Foundational

The Discovery, Synthesis, and Application of 4-(1-Propyl-1H-pyrazol-4-yl)piperidine in Modern Medicinal Chemistry

Executive Summary 4-(1-Propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) is a privileged, bifunctional building block that has become highly sought after in contemporary drug discovery. Combining the basicity and conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) is a privileged, bifunctional building block that has become highly sought after in contemporary drug discovery. Combining the basicity and conformational flexibility of a piperidine ring with the precise hydrogen-bonding and pi-stacking profile of an N-alkylated pyrazole, this scaffold is instrumental in the development of highly selective kinase inhibitors and central nervous system (CNS) agents. This technical whitepaper details the evolutionary history of the scaffold, provides a self-validating synthetic protocol, and explores its mechanistic applications in pharmacology.

Historical Context & Scaffold Evolution

Unlike traditional natural products or serendipitous blockbuster drugs, the "discovery" of 4-(1-propyl-1H-pyrazol-4-yl)piperidine is rooted in the rational evolution of fragment-based drug design (FBDD) and high-throughput screening (HTS) library optimization during the early 2010s .

Historically, medicinal chemists relied heavily on phenyl-piperidine and benzyl-piperidine motifs. However, these classical scaffolds often suffered from poor aqueous solubility, high lipophilicity (LogP), and significant off-target liabilities—most notably, hERG channel inhibition leading to cardiotoxicity.

To mitigate these issues, chemists employed bioisosteric replacement . The substitution of a phenyl ring with a pyrazole ring significantly lowered the cLogP while introducing distinct hydrogen-bond acceptor properties. The addition of the N-propyl chain at the 1-position of the pyrazole was a calculated modification: it precisely fills hydrophobic pockets in target proteins (such as the ATP-binding cleft of kinases) while preventing unwanted tautomerization that complicates formulation and pharmacokinetics.

Chemical Synthesis & Validation Protocols

The synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine requires a robust, scalable methodology that avoids the poisoning of transition-metal catalysts by the basic nitrogen atoms. The most reliable, self-validating route employs a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation and acidic deprotection.

Synthesis A 4-Bromo-1-propyl- 1H-pyrazole C Suzuki Coupling Pd(dppf)Cl2 A->C B Boc-Tetrahydropyridine Boronate B->C D Boc-Alkene Intermediate C->D E Hydrogenation Pd/C, H2 D->E F Boc-Piperidine Intermediate E->F G Deprotection HCl/Dioxane F->G H Target Scaffold (CAS 1341754-92-4) G->H

Synthetic workflow for 4-(1-propyl-1H-pyrazol-4-yl)piperidine from commercial precursors.

Step-by-Step Methodology:

Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Objective: Form the C-C bond between the pyrazole and the tetrahydropyridine ring.

  • Reagents: 4-Bromo-1-propyl-1H-pyrazole (1.0 eq), Boc-tetrahydropyridine boronate pinacol ester (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v).

  • Procedure: Degas the solvent mixture with N2 for 15 minutes. Add the reagents and heat the mixture to 90 °C for 12 hours under an inert atmosphere. Monitor via LC-MS.

  • Causality & Logic: The choice of Pd(dppf)Cl2 is critical. The bidentate dppf ligand creates a sterically hindered, electron-rich palladium center that resists deactivation by the coordinating nitrogen atoms of the pyrazole. Boc-protection of the piperidine nitrogen is mandatory to prevent it from complexing with the palladium catalyst, which would stall the catalytic cycle .

Protocol 2: Catalytic Hydrogenation

  • Objective: Reduce the alkene intermediate to the saturated piperidine ring.

  • Reagents: 10% Pd/C (0.1 eq by weight), H2 gas (1 atm).

  • Solvent: Methanol.

  • Procedure: Purge the reaction flask with H2. Stir vigorously at room temperature for 6 hours. Filter the mixture through a Celite pad to remove the catalyst and concentrate in vacuo.

  • Causality & Logic: Methanol is chosen for its high hydrogen solubility. The reaction is run strictly at atmospheric pressure and room temperature to prevent over-reduction or hydrogenolysis of the sensitive pyrazole ring.

Protocol 3: Acidic Deprotection

  • Objective: Remove the Boc protecting group to yield the free amine.

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Procedure: Dissolve the intermediate in minimal dichloromethane (DCM), add the HCl/Dioxane solution, and stir for 2 hours at room temperature. The product precipitates as a hydrochloride salt. Filter and wash with cold diethyl ether.

  • Causality & Logic: Using HCl in dioxane rather than Trifluoroacetic acid (TFA) is a strategic choice. It directly yields the highly pure, crystalline hydrochloride salt of 4-(1-propyl-1H-pyrazol-4-yl)piperidine, allowing for isolation via simple filtration and bypassing the need for tedious basic aqueous workups where the highly polar free amine could be lost to the aqueous phase.

Pharmacological Applications & Mechanistic Causality

Oncology: Pim-1 Kinase Inhibition

The Pim kinase family (Pim-1, Pim-2, Pim-3) consists of constitutively active serine/threonine kinases that promote cell survival and proliferation. They are heavily overexpressed in prostate cancer and hematological malignancies.

4-(1-Propyl-1H-pyrazol-4-yl)piperidine derivatives act as potent, ATP-competitive inhibitors. Mechanistically, the pyrazole core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amide of Glu121 in the Pim-1 ATP-binding pocket. The N-propyl group extends into a deep hydrophobic sub-pocket, significantly enhancing binding affinity and selectivity over other kinases. Concurrently, the basic piperidine nitrogen extends towards the solvent-exposed region, improving the molecule's pharmacokinetic profile and allowing for further functionalization (e.g., carboxamide formation) to optimize target residence time .

Pim1Pathway A Cytokines (IL-3, IL-6) B JAK/STAT Pathway A->B C Pim-1 Kinase Activation B->C D BAD Phosphorylation C->D E Cell Survival / Proliferation D->E F Pyrazole-Piperidine Inhibitor F->C Inhibition

Pim-1 kinase signaling pathway and targeted inhibition by pyrazole-piperidine derivatives.

Neurology: Glycine Transporter 1 (GlyT1) Inhibition

In the CNS space, NMDA receptor hypofunction is a core pathophysiological mechanism of schizophrenia. Inhibiting GlyT1 increases synaptic glycine levels, thereby potentiating NMDA receptor activity.

Derivatives incorporating the pyrazole-piperidine scaffold have shown powerful GlyT1 inhibitory activity. The substitution of traditional phenyl rings with N-alkylated pyrazoles (such as the 1-propyl or 1-ethyl variants) dramatically increases the GlyT1 inhibitory activity (IC50 in the low nanomolar range) while maintaining the high blood-brain barrier (BBB) penetration necessary for central neurological efficacy .

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-(1-Propyl-1H-pyrazol-4-yl)piperidine

PropertyValueCausality / Relevance in Drug Design
CAS Number 1341754-92-4Unique identifier for the specific regioisomer.
Molecular Formula C11H19N3-
Molecular Weight 193.29 g/mol Low MW allows for extensive functionalization without exceeding Lipinski's Rule of 5.
cLogP (estimated) ~1.2 - 1.5Optimal lipophilicity for aqueous solubility and BBB penetration.
H-Bond Donors 1 (Piperidine NH)Serves as a critical attachment point for amide/urea coupling in library synthesis.
H-Bond Acceptors 2 (Pyrazole N)Acts as a hinge-binding motif in kinase ATP-binding pockets.

Table 2: Comparative Pharmacological Impact of the Pyrazole-Piperidine Scaffold

Target / Disease AreaScaffold ModificationObserved Effect (vs. Classical Phenyl-Piperidine)
Pim-1 Kinase (Oncology)Phenyl replaced by 1-propyl-1H-pyrazole>10-fold increase in ATP-competitive binding affinity; enhanced solubility.
GlyT1 (Schizophrenia)Phenyl replaced by 1-ethyl/propyl-1H-pyrazoleIC50 improved to <2.0 nM; superior plasma-to-brain penetration ratio.
hERG Channel (Off-target)Introduction of pyrazole coreSignificant reduction in hERG liability due to lowered lipophilicity (cLogP).

References

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: US Patent US8436001B2 URL
  • Title: Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Assay Development of 4-(1-propyl-1H-pyrazol-4-yl)piperidine

Authored by: Senior Application Scientist, Discovery Biology Abstract This document provides a comprehensive guide for the initial in vitro characterization and assay development of the novel chemical entity, 4-(1-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Discovery Biology

Abstract

This document provides a comprehensive guide for the initial in vitro characterization and assay development of the novel chemical entity, 4-(1-propyl-1H-pyrazol-4-yl)piperidine. Recognizing that the biological target of this compound is initially unknown, we present a systematic, multi-tiered approach for researchers, scientists, and drug development professionals. This guide begins with foundational physicochemical and cytotoxicity assessments, progresses to broad functional screening across key target classes, and culminates in detailed protocols for target-specific assay development and validation. The methodologies are designed to be robust and self-validating, providing a clear path from a novel compound to a well-characterized lead.

Introduction

The compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine incorporates two privileged heterocyclic scaffolds in medicinal chemistry: pyrazole and piperidine. Pyrazole derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory properties, often through enzyme inhibition.[1][2] The piperidine moiety is a common feature in numerous approved drugs, particularly those targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs), owing to its favorable physicochemical properties.[3][4]

Given the diverse potential activities of this hybrid molecule, a structured and logical workflow is essential for elucidating its mechanism of action and therapeutic potential. This guide provides the experimental framework to systematically profile 4-(1-propyl-1H-pyrazol-4-yl)piperidine, identify its biological target(s), and develop robust in vitro assays for further characterization.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Broad Functional Screening cluster_2 Phase 3: Hit Validation & Assay Development A Compound QC (Purity, Identity) B Solubility Assessment A->B C Cytotoxicity Profiling B->C D GPCR Assays (Calcium, cAMP) C->D Select Assay Concentrations E Ion Channel Assays (Membrane Potential) C->E Select Assay Concentrations F Enzyme Assays (Kinase, Protease) C->F Select Assay Concentrations G Hit Confirmation D->G Identify 'Hit' E->G Identify 'Hit' F->G Identify 'Hit' H Assay Optimization G->H I Potency Determination (IC50 / EC50) H->I J Selectivity Profiling I->J

Caption: Overall workflow for the characterization of 4-(1-propyl-1H-pyrazol-4-yl)piperidine.

Part 1: Foundational Characterization

Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties and general cellular toxicity of the test compound. This ensures data quality and informs concentration ranges for subsequent experiments.

Protocol 1: Aqueous Solubility Determination (Kinetic Method)

Rationale: Poor solubility can lead to artifacts in biological assays. This protocol determines the kinetic solubility of the compound in an aqueous buffer, mimicking assay conditions.

Materials:

  • 4-(1-propyl-1H-pyrazol-4-yl)piperidine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Microplate reader capable of measuring absorbance at a suitable wavelength.

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS) to achieve a final DMSO concentration of 1%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance of each well at a wavelength where the compound absorbs, or by light scattering if no chromophore is present. The concentration at which a significant increase in absorbance (due to precipitation) is observed is the kinetic solubility limit.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell viability by measuring the metabolic activity of living cells.[5] This helps to distinguish between specific pharmacological effects and general toxicity and establishes a maximum concentration for use in cell-based assays.

Materials:

  • A common, robust cell line (e.g., HEK293, HeLa, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-(1-propyl-1H-pyrazol-4-yl)piperidine in culture medium. The concentration range should be broad (e.g., 100 µM down to 1 nM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and plot against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

ParameterExample ValueInterpretation
Kinetic Solubility75 µMThe compound is soluble in aqueous buffer up to this concentration.
CC₅₀ (HEK293 cells)> 100 µMThe compound exhibits low general cytotoxicity.
Part 2: Broad Functional Screening for Target Class Identification

With foundational data in hand, the next step is to screen the compound against assays representing major drug target classes. This "target fishing" approach can provide the first indication of the compound's biological activity.

Protocol 3: GPCR Activity - Calcium Mobilization Assay

Rationale: Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[6] This assay is a high-throughput method to detect such activity.

Materials:

  • HEK293 or CHO cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium dye solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Place the plate in the reader. After establishing a stable baseline fluorescence reading, inject the 4-(1-propyl-1H-pyrazol-4-yl)piperidine solution and monitor the change in fluorescence over time (agonist mode).

  • Agonist Addition (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist for a specific GPCR.

  • Data Analysis: A significant increase in fluorescence after compound addition indicates agonist activity. A reduction in the response to a known agonist indicates antagonist activity.

G Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Release Response Cellular Response Ca2->Response

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Protocol 4: GPCR Activity - cAMP Accumulation Assay

Rationale: GPCRs coupled to Gs or Gi proteins modulate the levels of cyclic AMP (cAMP).[7] This assay measures changes in intracellular cAMP and is a cornerstone of GPCR drug discovery.

Materials:

  • HEK293 or CHO cells expressing a target GPCR (or for broad screening)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled assays)

  • IBMX (a phosphodiesterase inhibitor)

Procedure:

  • Cell Stimulation: Plate cells and allow them to attach. Pre-treat with IBMX.

  • Gs Agonist Mode: Add the test compound and incubate for 30 minutes.

  • Gi Antagonist Mode: Add the test compound, then stimulate the cells with forskolin to increase basal cAMP levels. A Gi agonist will inhibit this rise.

  • Cell Lysis and Detection: Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Compare the cAMP levels in treated wells to vehicle controls. An increase indicates Gs agonism; a decrease in forskolin-stimulated levels indicates Gi agonism.

Protocol 5: Ion Channel Activity - Membrane Potential Assay

Rationale: Ion channels are critical drug targets, and their modulation alters the cell's membrane potential.[8][9] Fluorescent dyes that are sensitive to voltage changes can be used for high-throughput screening.

Materials:

  • A cell line expressing an ion channel of interest (e.g., hERG for safety screening)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading: Follow the same initial steps as the calcium mobilization assay (Protocol 3).

  • Compound Addition: Establish a baseline fluorescence, then inject the test compound. A change in fluorescence indicates that the compound is modulating ion channel activity.

  • Depolarization (for Blockers): To test for channel blockers, pre-incubate with the test compound, then inject a depolarizing agent (e.g., a high concentration of potassium chloride) and measure the inhibition of the fluorescence response.

  • Data Analysis: Analyze the fluorescence traces to identify activators (direct change) or blockers (inhibition of induced change).

Protocol 6: Enzyme Activity - Kinase Inhibition Assay (ADP-Glo™)

Rationale: The pyrazole scaffold is common in kinase inhibitors.[2] The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer

  • ATP

Procedure:

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, ATP, and various concentrations of 4-(1-propyl-1H-pyrazol-4-yl)piperidine. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A decrease in luminescence corresponds to the inhibition of kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control.[10]

Part 3: Hit Validation and Specific Assay Development

Once a primary "hit" is identified, the next phase involves confirming the activity and developing a robust assay to accurately determine the compound's potency (IC₅₀ or EC₅₀).

Hypothetical Scenario: A Hit in a Kinase Screen

Let's assume the broad screening revealed that 4-(1-propyl-1H-pyrazol-4-yl)piperidine inhibits a specific kinase, "Kinase X," with >50% inhibition at 10 µM.

Workflow for Assay Development:

  • Hit Confirmation: Re-test the compound in the primary assay to ensure the activity is reproducible.

  • Orthogonal Assay: Confirm the activity using a different assay format (e.g., if the primary screen was ADP-Glo, use a TR-FRET or filter-binding assay) to rule out assay-specific artifacts.

  • Dose-Response Curve Generation:

    • Objective: To determine the IC₅₀ value, the concentration at which the compound inhibits 50% of the enzyme's activity.[11]

    • Protocol:

      • Perform the kinase assay (Protocol 6) using a wider range of compound concentrations, typically an 8- to 12-point serial dilution (e.g., 100 µM down to 1 nM).

      • Include appropriate controls: "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition).

      • Run the experiment in triplicate.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Key Assay Validation Parameters:

ParameterFormulaAcceptance CriterionRationale
Z'-factor 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]> 0.5Measures the statistical effect size and the quality of the assay for HTS.[8]
Signal-to-Background (S/B) μ_pos / μ_neg> 10Indicates the dynamic range of the assay.

μ_pos = mean of positive control (no inhibitor); μ_neg = mean of negative control (no enzyme); σ = standard deviation

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Reagents into 96/384-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E Incubate D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Incubate F->G H Read Luminescence G->H I Data Analysis (Calculate % Inhibition, Plot IC50 Curve) H->I

Caption: Workflow for a generic kinase inhibition assay (e.g., ADP-Glo™).

Conclusion

The development of in vitro assays for a novel compound with an unknown target, such as 4-(1-propyl-1H-pyrazol-4-yl)piperidine, requires a methodical and hierarchical approach. By first establishing foundational data, then proceeding with broad functional screening, and finally focusing on specific hit validation and assay optimization, researchers can efficiently and accurately characterize the compound's biological activity. The protocols and workflows described herein provide a robust framework to guide this critical phase of the drug discovery process, ultimately enabling the identification of a mechanism of action and the quantification of potency.

References
  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • Jung, H. A., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Journal of Medicinal Chemistry, 50(21), 5123-5135. Retrieved from [Link]

  • IonsGate. (n.d.). Ion Channel Screening & Assay Development for Drug Discovery. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 650, 1-24. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • ChanPharm. (n.d.). Ion Channel Screening Service. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(9), 2996. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12096-12113. Retrieved from [Link]

  • Kim, H., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3945. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3084. Retrieved from [Link]

  • Tsoleridis, C. A., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 758-766. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). GPCR Assay Optimization with Chimeric G Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [Link]

  • Palmer, R. B., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 38(1), 115-128. Retrieved from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved from [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986-4999. Retrieved from [Link]

  • de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior, 102(2), 263-269. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Reactions in the Synthesis of N-Propyl Pyrazoles

Introduction N-propyl pyrazoles are a critical structural motif in modern drug discovery and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2][3] The most common s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-propyl pyrazoles are a critical structural motif in modern drug discovery and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2][3] The most common synthetic route to these compounds is the direct N-alkylation of a pyrazole core with a propylating agent. While seemingly straightforward, this reaction is frequently complicated by a variety of side reactions that can impact yield, purity, and scalability.

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of N-propyl pyrazoles. We will explore the mechanistic origins of common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction is producing a mixture of N1- and N2-propyl pyrazole regioisomers that are difficult to separate. How can I improve the selectivity?

A1: This is the most common side reaction in the alkylation of unsymmetrical pyrazoles. [4][5][6] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to competition during alkylation.[5][7] Achieving high regioselectivity requires careful control over several interdependent reaction parameters.

Causality & Mechanism: The regiochemical outcome is a delicate balance between steric hindrance, electronics, and the nature of the pyrazolide anion in solution.[4][8][9]

  • Steric Control: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4][8][9] The N1 position is generally less sterically encumbered than the N2 position (adjacent to a substituent at C3).

  • Solvent & Base Effects: The choice of base and solvent dictates the state of the pyrazole anion. Strong bases like sodium hydride (NaH) in aprotic solvents (e.g., DMF, THF) generate a "free" pyrazolide anion, where the negative charge is delocalized.[6] Weaker bases (e.g., K₂CO₃) or reactions in protic solvents may involve a more complex equilibrium or hydrogen-bonded species, influencing the relative nucleophilicity of the two nitrogens.[4]

Troubleshooting Workflow:

G cluster_0 Problem: Poor Regioselectivity (N1/N2 Mixture) cluster_1 Analysis & Strategy cluster_2 Actionable Solutions start Observation: Mixture of Isomers sterics Modify Steric Hindrance start->sterics Is steric differentiation possible? solvent Change Solvent System start->solvent Is the solvent optimal? base Alter Base start->base Is the base appropriate? temp Adjust Temperature start->temp Is temperature a factor? action_sterics Use a bulkier propylating agent (e.g., isopropyl for testing) or a pyrazole with a larger substituent at C3/C5. sterics->action_sterics action_solvent Switch to polar aprotic (DMF, DMSO) or fluorinated alcohols (TFE, HFIP) to enhance selectivity. solvent->action_solvent action_base For N1-selectivity, try K₂CO₃ in DMSO. For specific cases, NaH in DMF can be effective. MgBr₂ has been shown to favor N2. base->action_base action_temp Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. temp->action_temp

Caption: Troubleshooting decision tree for improving regioselectivity.

Data-Driven Parameter Selection: The interplay of solvent and base is critical. The following table summarizes common starting points for directing the propylation.

ParameterCondition for Higher N1-Selectivity Condition for Higher N2-Selectivity Rationale & Remarks
Base/Solvent K₂CO₃ in DMSO or DMF[4]Cs₂CO₃ in certain systems; MgBr₂ catalyst[4]K₂CO₃ is a mild, heterogeneous base that often favors the less hindered N1 position. Stronger, soluble bases can sometimes lead to different outcomes.
Propylating Agent Use of bulkier reagents (e.g., sec-propyl bromide) can enhance N1 selectivity.Less of a factor, as N2 is already sterically more demanding.This strategy leverages steric repulsion to force the reaction towards the more accessible nitrogen.[4]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures may favor the thermodynamic product, which could be N2 in some cases.Lowering temperature slows the reaction but often increases selectivity by raising the activation energy barrier difference between the two pathways.
Q2: My reaction is sluggish or incomplete, with significant recovery of the starting pyrazole. What are the likely causes?

A2: Low conversion is a frustrating issue that typically points to problems with reagents, activation, or reaction conditions.

Potential Causes & Solutions:

  • Insufficient Base Strength or Solubility:

    • Cause: The base may not be strong enough to fully deprotonate the pyrazole N-H (pKa ≈ 14-15). Bases like NaHCO₃ are generally ineffective. While K₂CO₃ is common, its effectiveness relies on sufficient reaction temperature and time due to its heterogeneous nature.

    • Solution: Switch to a stronger base such as sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK).[10] Ensure the solvent is anhydrous, as water will quench these strong bases.

  • Poor Quality of Reagents:

    • Cause: The propylating agent (e.g., 1-bromopropane, 1-iodopropane) may have degraded. Hydrazine starting materials used to make the pyrazole core can also be unstable to air and light.[11]

    • Solution: Use freshly opened or purified reagents. Alkyl halides should be stored over a stabilizer and away from light. Verify the purity of your starting pyrazole via NMR or LC-MS before starting the reaction.[12]

  • Inappropriate Solvent:

    • Cause: The chosen solvent may not adequately dissolve the pyrazole or the base, hindering the reaction.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they dissolve the pyrazolide salt.[4] For reactions with NaH, THF is also a common choice.

  • Reaction Temperature is Too Low:

    • Cause: While lower temperatures can aid selectivity, they also decrease the reaction rate. Some combinations, like K₂CO₃ with 1-bromopropane, may require heating (e.g., 60-80 °C) to achieve a reasonable rate.

    • Solution: Incrementally increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures may decrease regioselectivity.

Q3: I am observing a new, more polar byproduct by TLC, and my mass spectrometry data shows a mass corresponding to a dipropylated product. How do I prevent this?

A3: You are likely observing the formation of a 1,2-dipropylpyrazolium salt , a product of over-alkylation.

Causality & Mechanism: The N-propyl pyrazole product is itself a nucleophile. If a sufficient concentration of the propylating agent remains after the initial reaction is complete, it can attack one of the nitrogen atoms of the product, forming a quaternary ammonium salt (pyrazolium salt). This side reaction is more common when using highly reactive alkylating agents like 1-iodopropane.

G pyrazole Pyrazole (Starting Material) product N-Propyl Pyrazole (Desired Product) pyrazole->product Desired Alkylation propyl_halide1 Propyl-X (1.0-1.1 eq) propyl_halide1->product side_product 1,2-Dipropylpyrazolium Salt (Over-alkylation) product->side_product Side Reaction (Over-alkylation) propyl_halide2 Excess Propyl-X propyl_halide2->side_product

Caption: Competing desired reaction vs. over-alkylation side reaction.

Prevention Strategies:

  • Stoichiometric Control (Most Critical):

    • Protocol: Use a slight excess of the pyrazole or a controlled amount of the propylating agent (typically 1.0 to 1.1 equivalents). Carefully measure your reagents.

    • Rationale: Limiting the electrophile ensures it is consumed before significant over-alkylation of the product can occur.

  • Slow Addition:

    • Protocol: Add the propylating agent dropwise to the solution of the deprotonated pyrazole at a controlled temperature (e.g., 0 °C).

    • Rationale: This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic pyrazolide anion over the neutral N-propyl pyrazole product.

  • Reaction Monitoring:

    • Protocol: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting pyrazole is consumed.

    • Rationale: This prevents the reaction from continuing for an extended period where the primary side reaction becomes over-alkylation.

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable protocol to start with for N1-propylation? A: A robust starting point for selective N1-propylation of a 3-substituted pyrazole is as follows:

Protocol: Selective N1-Propylation of 3-Methylpyrazole

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylpyrazole (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes. The solution should become clear or a fine suspension.

  • Alkylation: Cool the solution back to 0 °C. Add 1-bromopropane (1.05 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring (Self-Validation): Check the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The product should be less polar than the starting pyrazole. An aliquot can be quenched and analyzed by LC-MS to confirm product formation and consumption of starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography.

Q: Can I use propyl tosylate or mesylate instead of a propyl halide? A: Yes, propyl sulfonates are excellent electrophiles for this reaction. They are often more reactive than the corresponding bromides and can sometimes lead to cleaner reactions or allow for lower reaction temperatures. However, their higher reactivity can also increase the risk of over-alkylation, so careful stoichiometric control is paramount.

Q: My crude product is a dark oil, suggesting decomposition. What could be the cause? A: Dark coloration often indicates decomposition, which can be caused by several factors:

  • Hydrazine Impurities: If the starting pyrazole was synthesized from hydrazine and has residual impurities, these can decompose under basic or heated conditions.[11]

  • High Reaction Temperature: Heating the reaction for prolonged periods, especially in DMF, can lead to solvent decomposition and byproduct formation.

  • Air Sensitivity: Some pyrazole derivatives or their anions can be sensitive to air oxidation. Running the reaction under an inert atmosphere (N₂ or Ar) is always recommended, especially when using strong bases like NaH.[11]

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Pyrazole. SlideShare. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 4-(1-propyl-1H-pyrazol-4-yl)piperidine

Welcome to the Technical Support Center. This guide provides researchers, chemical biologists, and formulation scientists with field-proven, mechanistic troubleshooting strategies for handling 4-(1-propyl-1H-pyrazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, chemical biologists, and formulation scientists with field-proven, mechanistic troubleshooting strategies for handling 4-(1-propyl-1H-pyrazol-4-yl)piperidine .

While the piperidine core offers a basic nitrogen capable of hydrogen bonding and protonation, the 1-propyl-1H-pyrazole moiety introduces significant lipophilicity. This amphiphilic dichotomy frequently leads to unpredictable solubility profiles, colloidal aggregation, and assay variability.

Part 1: Diagnostic Workflow

Before altering your experimental design, use the decision tree below to identify the thermodynamic or kinetic barrier preventing dissolution.

SolubilityTroubleshooting Start Solubility Issue Detected 4-(1-propyl-1H-pyrazol-4-yl)piperidine AssayType What is the target application? Start->AssayType InVitro In Vitro Bioassay (Cellular / Biochemical) AssayType->InVitro Assay InVivo In Vivo / Formulation (Animal Dosing) AssayType->InVivo Dosing DMSOCrash DMSO 'Crash-Out' upon buffer dilution? InVitro->DMSOCrash pHCheck Check Buffer pH Is pH > 7.5? InVitro->pHCheck FormulationChoice Select Formulation Strategy InVivo->FormulationChoice Solution1 Step-wise dilution & maintain 1-2% DMSO DMSOCrash->Solution1 Yes Solution2 Lower pH to 7.4 (Protonate Piperidine) pHCheck->Solution2 Yes Salt Salt Formation (e.g., HCl, Mesylate) FormulationChoice->Salt Permanent Modification Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) FormulationChoice->Cyclo Transient Encapsulation

Fig 1. Diagnostic decision tree for resolving solubility issues with piperidine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is fully soluble in 100% DMSO, but the solution turns cloudy ("milky") the moment I spike it into my aqueous assay buffer. What is happening? A1: You are experiencing the kinetic "DMSO crash-out" phenomenon[1]. While the compound is thermodynamically stable in pure DMSO, rapidly diluting it into an aqueous buffer drastically increases the local polarity. Before the piperidine ring can become fully hydrated, the highly lipophilic 1-propyl-1H-pyrazole tails undergo hydrophobic collapse, forming promiscuous colloidal aggregates. These aggregates scatter light (causing the milky appearance) and can sequester enzyme targets, leading to false positives in biochemical assays. Fix: Do not perform a single large-volume spike. Perform serial dilutions in 100% DMSO first, then transfer a minimal, precise volume (e.g., 1-2 μL) into the final buffer while vortexing rapidly to prevent localized supersaturation.

Q2: I am running a biochemical assay at pH 8.5, and the compound will not dissolve even at 10 μM. Why? A2: The solubility of this molecule is strictly governed by its ionization state. The secondary amine of the piperidine ring has a pKa of approximately 10.4. At physiological pH (7.4), the molecule is >99% protonated (cationic), which maximizes its ion-dipole interactions with water. However, as you approach pH 8.5 and above, the fraction of the uncharged free base increases exponentially. The free base relies entirely on weaker hydrogen bonding and cannot overcome the high crystal lattice energy and lipophilicity of the propyl-pyrazole moiety[2]. Fix: If your assay permits, lower the buffer pH to 7.4. If a high pH is mandatory, you must introduce a solubilizing agent like Tween-20 (0.01%) or BSA.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. We cannot use high concentrations of DMSO. What is the most reliable formulation strategy? A3: For in vivo dosing, you must overcome the thermodynamic solubility limit without relying on toxic co-solvents. There are two primary approaches:

  • Salt Formation: Converting the free base to a hydrochloride (HCl) or mesylate salt disrupts the crystal lattice energy and significantly increases the dissolution rate in gastric or intravenous fluids[3].

  • Cyclodextrin Complexation: If salt formation fails or the compound remains too lipophilic, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 1-propyl-1H-pyrazole tail, while its hydrophilic exterior ensures complete aqueous miscibility[4].

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes of various solubilization strategies applied to 4-(1-propyl-1H-pyrazol-4-yl)piperidine.

Solubilization StrategyPrimary Mechanism of ActionEst. Max ConcentrationBest Use CasePotential Assay Interference
Free Base in Buffer (pH 7.4) Protonation of piperidine amine< 0.5 mg/mLBaseline in vitro assaysColloidal aggregation at higher concentrations
DMSO Co-solvent (2% v/v) Reduction of solvent dielectric constant1.0 - 2.0 mg/mLHigh-throughput screeningDMSO toxicity in sensitive cell cultures (>1%)
Hydrochloride Salt Disruption of crystal lattice energy> 10.0 mg/mLOral gavage / IV dosingHygroscopicity during powder storage
20% HP-β-CD Complex Encapsulation of propyl-pyrazole moiety> 20.0 mg/mLIntravenous (IV) formulationSequestration of lipophilic assay reagents
Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mandatory validation step to confirm success before proceeding to biological testing.

Protocol A: Hydrochloride Salt Formation and Isolation

Converting the free base to an HCl salt is the most permanent and effective way to enhance aqueous solubility for in vivo studies[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of 4-(1-propyl-1H-pyrazol-4-yl)piperidine free base in 2.0 mL of anhydrous diethyl ether (or ethyl acetate if solubility in ether is too low).

  • Acidification: Under vigorous magnetic stirring at room temperature, add 1.05 equivalents of 2M HCl in diethyl ether dropwise.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately upon addition, as the salt is highly insoluble in non-polar ethereal solvents.

  • Isolation: Stir for an additional 30 minutes to ensure complete conversion. Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with 2 x 1 mL of cold anhydrous diethyl ether. Dry the solid under high vacuum at 40°C for 12 hours to remove residual solvent.

  • Self-Validation Step: Dissolve a 2 mg aliquot of the dried powder in D₂O and acquire a ¹H-NMR spectrum. The successful formation of the salt is confirmed by a distinct downfield chemical shift of the axial and equatorial protons on the piperidine ring adjacent to the nitrogen, compared to the free base spectrum in CDCl₃.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

If the salt form is still insufficiently soluble for IV administration, transient encapsulation using cyclodextrins is required[6].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffered Saline (pH 7.4).

  • Saturation: Add an excess amount of 4-(1-propyl-1H-pyrazol-4-yl)piperidine (e.g., 30 mg) to 1.0 mL of the HP-β-CD vehicle in a tightly sealed glass vial.

  • Equilibration: Place the vial in an orbital shaking incubator at 300 rpm and 25°C for 48 hours. Causality note: Complexation is a thermodynamic equilibrium process; insufficient shaking time will result in falsely low solubility.

  • Filtration: Remove the vial and filter the suspension through a 0.45 µm PVDF syringe filter to remove all uncomplexed, undissolved API.

  • Self-Validation Step: The resulting filtrate must be optically clear. To determine the exact concentration of the solubilized compound, dilute an aliquot of the filtrate 1:100 in mobile phase (e.g., Acetonitrile/Water) and quantify via HPLC-UV against a standard curve prepared in 100% methanol.

References
  • A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. IJCRT.org.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. NIH.gov.
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. Benchchem.
  • Prediction of aqueous solubility of organic salts of diclofenac using PLS and molecular modeling. DOI.org.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
  • 4-[(2-Methylphenyl)methoxy]benzamide - Technical Support (DMSO Crash-Out Phenomenon). Benchchem.

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Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(1-propyl-1H-pyrazol-4-yl)piperidine in DMSO

Welcome to the Compound Management Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-(1-propyl-1H-pyrazol-4-yl)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Compound Management Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 4-(1-propyl-1H-pyrazol-4-yl)piperidine .

Because this molecule is a bifunctional building block—combining a highly lipophilic 1-propyl-1H-pyrazole core with a basic secondary amine (piperidine)—its thermodynamic stability and chemical integrity in Dimethyl Sulfoxide (DMSO) require precise environmental control.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why is my 10 mM stock of 4-(1-propyl-1H-pyrazol-4-yl)piperidine precipitating after several weeks of storage? A: The primary culprit is the hygroscopic nature of DMSO[1]. Every time a storage tube or high-throughput screening (HTS) plate is exposed to the atmosphere, it absorbs ambient moisture. As water ingress increases, the dielectric constant and hydrogen-bonding network of the solvent shift. While the piperidine ring is polar, the 1-propyl-1H-pyrazole moiety is highly lipophilic. The addition of water reduces the mole fraction of DMSO, drastically lowering the solvation energy available for the lipophilic core, which forces the compound out of solution and leads to irreversible precipitation[2].

Q2: LC-MS and qNMR analyses show a loss of purity and the appearance of a +44 Da mass shift over time. What is the degradation pathway? A: This is a classic chemical degradation pathway for secondary amines. In polar aprotic solvents like DMSO, the nucleophilicity of the piperidine nitrogen is significantly enhanced because its lone pair is not shielded by hydrogen bonding (as it would be in an aqueous system). When wet DMSO absorbs atmospheric carbon dioxide (CO2), the highly nucleophilic secondary amine attacks the electrophilic carbon of CO2, forming a carbamate (carbamic acid) species (+44 Da). To monitor this, quantitative NMR (qNMR) in DMSO-d6 is highly recommended to track the disappearance of the parent piperidine N-H proton[3].

Q3: Can I store this compound in a "wet" DMSO/water mixture to prevent freezing at 4°C? A: While some institutions use a 90/10 DMSO/water mixture to maintain a liquid state at 4°C and prevent freeze-thaw stress[4], this is not recommended for 4-(1-propyl-1H-pyrazol-4-yl)piperidine. The lipophilicity of the propyl-pyrazole group makes it highly susceptible to precipitation in >5% water fractions. Repeated freeze-thaw cycles of pure DMSO (freezing point 18.5°C) without proper acoustic mixing cause localized concentration gradients (supersaturation) that nucleate crystal growth[5]. Anhydrous storage under an inert atmosphere is the only self-validating standard.

Part 2: Quantitative Stability Matrix

To optimize your compound management workflows, refer to the following stability matrix. It correlates environmental stressors with the expected physical and chemical integrity of 4-(1-propyl-1H-pyrazol-4-yl)piperidine over a 6-month period.

Storage ConditionTemperatureAccess FrequencyWater Ingress RiskExpected 6-Month PurityPrecipitation Risk
Anhydrous, Argon-sealed -20°CNone (Single-use)Very Low (<0.1%)>99%Low
Acoustic Dispensing (Dry) 22°CModerateLow (Controlled)>98%Low
Wet DMSO (90/10 Mix) 4°CLowHigh (Pre-mixed)>95%Critical
Ambient, Unsealed 22°CHigh (Daily)High (>5%)<85% (Carbamate)High

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Archiving of Anhydrous Stocks

Objective: Prevent moisture-induced precipitation and CO2-driven carbamate formation.

  • Dehydration of Vessels: Bake all glass storage vials at 120°C for 4 hours. Causality: Micro-droplets of moisture bound to the glass surface act as immediate nucleation sites for precipitation when the lipophilic compound is introduced.

  • Solvent Selection: Utilize strictly anhydrous DMSO (≥99.9%, water ≤50 ppm) packed under argon.

  • Dissolution: Dissolve 4-(1-propyl-1H-pyrazol-4-yl)piperidine to a final concentration of 10 mM. Vortex gently. Causality: Avoid high-energy sonication. Localized heating (cavitation) in the presence of trace dissolved oxygen can accelerate the oxidative degradation of the piperidine ring.

  • Inert Purging: Blanket the headspace of the vial with Argon gas before sealing. Argon is heavier than air and effectively displaces both O2 and CO2.

  • Self-Validation Step: Perform baseline qNMR in DMSO-d6 immediately after preparation. Quantify the exact molarity against an internal standard and confirm the absence of the +44 Da carbamate peak to establish a validated "Time Zero" profile[3].

Protocol B: Rejuvenation of Hydrated HTS Plates

Objective: Rescue precipitated libraries using a vapor-phase thermodynamic gradient.

  • Preparation of the Desiccation Pod: Place a reservoir of 100 mL anhydrous DMSO into a sealed, chemically resistant storage pod[6].

  • Plate Incubation: Unseal the hydrated HTS plates containing the precipitated 4-(1-propyl-1H-pyrazol-4-yl)piperidine and place them inside the pod.

  • Atmospheric Exchange: Purge the pod with dry Nitrogen gas for 5 minutes to remove ambient humidity, then seal the pod completely.

  • Incubation: Leave the plates in the pod for 72 hours at room temperature. Causality: The anhydrous DMSO reservoir acts as a highly efficient liquid desiccant. Driven by vapor pressure differentials, it pulls absorbed water out of the microplate wells. This re-concentrates the compound and thermodynamically forces the pyrazole precipitates back into solution[1].

  • Self-Validation Step: Weigh the HTS plate on an analytical balance before and after the 72-hour incubation. A measurable reduction in mass directly quantifies the extraction of water, validating the restoration of the original DMSO mole fraction.

Part 4: Workflow Visualization

G Compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine in DMSO H2O Atmospheric Moisture (Hygroscopic Absorption) Compound->H2O absorbs CO2 Atmospheric CO2 (Dissolution in DMSO) Compound->CO2 absorbs FT Freeze-Thaw Cycles (< 18.5°C) Compound->FT subjected to Precipitation Precipitation (Loss of Lipophilic Solvation) H2O->Precipitation lowers solubility Carbamate Carbamate Formation (Secondary Amine Reactivity) CO2->Carbamate nucleophilic attack Gradient Concentration Gradients (Localized Supersaturation) FT->Gradient phase separation Gradient->Precipitation induces crystallization Desiccation DMSO-Rich Atmosphere Rejuvenation Pods Desiccation->H2O extracts water Argon Argon/N2 Purging & Septum Sealing Argon->CO2 displaces Acoustic Single-Use Aliquots (Acoustic Dispensing) Acoustic->FT eliminates need

Degradation pathways of 4-(1-propyl-1H-pyrazol-4-yl)piperidine in DMSO and mitigation workflows.

Part 5: References

  • Hughes, F., et al. "HTS library plate rejuvenation using a DMSO-rich atmosphere." PubMed (Elsevier Inc.), 2024.[Link][1]

  • Hughes, F., et al. "HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere." University of Dundee Research Portal, 2025.[Link][6]

  • Kozikowski, B. A., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003.[Link][5]

  • Engeloch, C., et al. "Stability of Screening Compounds in Wet DMSO." SLAS Discovery, 2008.[Link][4]

  • "Compound Precipitation in High-Concentration DMSO Solutions." ResearchGate (GlaxoSmithKline Study), 2014.[Link][2]

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Pyrazole Functionalization

Welcome to the Technical Support Center. Pyrazole scaffolds are ubiquitous in modern drug discovery, forming the core of blockbuster therapeutics like Celecoxib and Ruxolitinib.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazole scaffolds are ubiquitous in modern drug discovery, forming the core of blockbuster therapeutics like Celecoxib and Ruxolitinib. However, functionalizing these electron-rich, nitrogen-containing heterocycles via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges, including catalyst poisoning, regioselectivity issues, and rapid protodeboronation.

This guide is designed for researchers and drug development professionals. It provides authoritative, field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your pyrazole cross-coupling workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of poor yields or reaction failures in your pyrazole couplings.

G Start Low Yield in Pyrazole Suzuki Coupling CheckNH Is the Pyrazole N-H free? Start->CheckNH Protect Protect N-H (SEM or THP) to prevent Pd poisoning CheckNH->Protect Yes CheckB Is the Pyrazole-Boronic Acid degrading? CheckNH->CheckB No Protect->CheckB Protodeboronation Protodeboronation active. Lower temp, use fast catalyst (e.g., XPhos Pd G2) CheckB->Protodeboronation Yes CheckHalide Is the Pyrazole-Halide unreactive? CheckB->CheckHalide No Success Successful Coupling Protodeboronation->Success OptimizeCat Switch to bulky, electron-rich ligands (RuPhos, SPhos) CheckHalide->OptimizeCat Yes OptimizeCat->Success

Troubleshooting workflow for optimizing pyrazole Suzuki-Miyaura couplings.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my pyrazole-boronic acid degrade before cross-coupling, and how do I prevent it?

A1: Your substrate is likely undergoing protodeboronation , an undesired protonolysis reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. Heteroaromatic boronic acids, such as pyrazoles, are particularly susceptible. Mechanistically, basic nitrogen atoms in the pyrazole ring can form zwitterionic species at neutral pH, leading to rapid unimolecular fragmentation of the C-B bond[1]. Additionally, the classic Kuivila mechanism demonstrates that boronate anions (formed when base is added to activate the boronic acid) can undergo base-catalyzed hydrolysis at elevated temperatures[2].

The Solution: You must ensure the rate of transmetalation outcompetes the rate of protodeboronation.

  • Use highly active pre-catalysts: Switch from legacy catalysts like Pd(PPh3​)4​ to dialkylbiaryl phosphine-based catalysts like XPhos Pd G2 or G3. These rapidly form the active Pd(0) species and accelerate transmetalation[3][4].

  • Use masked boron reagents: Employ pinacol esters, MIDA boronates, or potassium trifluoroborates. These masked reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing degradation[2][5].

Mechanism BoronicAcid Pyrazole-Boronic Acid Ar-B(OH)2 Base Base Addition (OH-) BoronicAcid->Base Zwitterion Zwitterionic Intermediate (Neutral pH) BoronicAcid->Zwitterion Basic Nitrogen Boronate Boronate Complex [Ar-B(OH)3]- Base->Boronate Transmetalation Transmetalation to Pd(II) (Productive Pathway) Boronate->Transmetalation Fast Catalyst Protodeboronation Protodeboronation Ar-H + B(OH)3 (Degradation) Boronate->Protodeboronation High Temp Zwitterion->Protodeboronation C-B Cleavage

Competing pathways: Productive transmetalation vs. undesired protodeboronation.

Q2: Should I protect the pyrazole N-H? Which protecting group is optimal?

A2: Yes, protecting the N-H is critical. Free N-H pyrazoles can coordinate directly to the palladium center, effectively poisoning the catalyst. Furthermore, the acidic N-H proton can neutralize the base required for boronic acid activation[6].

The Solution: THP (tetrahydropyranyl) and SEM (2-(trimethylsilyl)ethoxymethyl) are the industry standards.

  • The SEM Advantage: SEM is highly stable under catalytic arylation conditions and allows for a "SEM-switch" (transposition from the N1 to the N2 position). This unique property enables sequential, regioselective C-H functionalization and Suzuki couplings at both the C3 and C5 positions of the pyrazole ring[7][8].

  • The THP Advantage: THP directs lithiation regioselectively and is easily cleaved under acidic conditions. It can even be cleaved simultaneously during the acidic hydrolysis of boronic esters[9].

Q3: I am getting homocoupling byproducts instead of the cross-coupled product. Why?

A3: Homocoupling occurs when the transmetalation rate vastly exceeds the oxidative addition rate, or when trace oxygen is present in the system (oxidative homocoupling). For pyrazolylboronic esters, homocoupling can be effectively suppressed by strictly degassing your solvents and adding a mild reductant, such as potassium formate, to the reaction mixture[10].

Quantitative Optimization Parameters

To streamline your optimization process, refer to the following synthesized data table comparing standard conditions versus optimized parameters specifically tailored for pyrazole chemistry.

ParameterLegacy / Standard ChoiceOptimized Choice for PyrazolesMechanistic Rationale
Catalyst Pd(PPh3​)4​ XPhos Pd G2 / G3 Bulky, electron-rich Buchwald ligands accelerate oxidative addition and transmetalation, outcompeting protodeboronation of unstable pyrazole boronic acids[3][4].
Base Na2​CO3​ K3​PO4​ or KF KF activates the boron atom while leaving base-labile groups intact[6]. K3​PO4​ provides the ideal pH to avoid zwitterion-induced degradation[1].
Protecting Group None (Free N-H)SEM or THP Prevents Pd-poisoning. SEM allows N1 to N2 transposition for sequential functionalization[7][8].
Boron Source Boronic AcidPinacol Ester or MIDA Esters provide steric shielding against rapid hydrolysis; MIDA enables slow-release to keep the active boronic acid concentration low[2][5].
Heating Thermal Reflux (16 h)Microwave (110°C, 30 min) Rapid, localized heating accelerates the productive catalytic cycle, often leading to higher yields in a fraction of the time[11].

Standard Operating Procedure (SOP)

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of SEM-Protected Pyrazoles

This protocol utilizes microwave-assisted organic synthesis (MAOS) and a highly active precatalyst to ensure robust C-C bond formation[3][11].

Step 1: Reagent Preparation & Degassing

  • Action: In a microwave vial, combine the SEM-protected pyrazole-halide (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), and K3​PO4​ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 ratio, 0.2 M).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Self-Validation Check: The absence of bubbling upon the final thaw confirms the complete removal of dissolved oxygen, preventing oxidative homocoupling.

Step 2: Catalyst Activation

  • Action: Under an inert argon atmosphere, add XPhos Pd G2 (2 to 5 mol%). Seal the vial.

  • Causality: G2 pre-catalysts rapidly deprotonate under mild basic conditions to form the active, monoligated Pd(0) species, which is essential for coupling sterically hindered or electronically deactivated substrates[3].

  • Self-Validation Check: The solution will transition from a pale yellow to a distinct reddish-brown hue, visually confirming the generation of the active Pd(0) species.

Step 3: Reaction Execution

  • Action: Subject the vial to microwave irradiation at 110°C for 30 to 40 minutes[11].

  • Self-Validation Check: Monitor the pressure curve on the microwave reactor; it should stabilize rapidly. A continuous spike indicates solvent degradation or a runaway exothermic side reaction.

Step 4: In-Process Control & Analysis

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ .

  • Self-Validation Check (TLC/NMR): Check the crude mixture via TLC (UV active). For definitive confirmation, run a crude 1H NMR. Successful coupling is indicated by the disappearance of the halide-adjacent pyrazole proton and the retention of the SEM group (characterized by a distinct 9H singlet near 0.00 ppm)[7].

Step 5: SEM Cleavage (Post-Coupling)

  • Action: If the free N-H pyrazole is the final target, treat the purified product with TBAF in refluxing THF, or use acidic conditions (e.g., TFA/DCM) to cleave the SEM group[12].

References

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC (NIH).
  • Optimization of Suzuki-Miyaura cross-coupling reaction.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC (NIH).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )
  • Application Notes and Protocols: Suzuki Coupling Reactions with Pyrazole Deriv
  • Protodeboron
  • Synthesis of fully aryl
  • Total Synthesis of Lamellarin G Trimethyl Ether.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(1-propyl-1H-pyrazol-4-yl)piperidine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when screening piperidine-containing building blocks and drug candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when screening piperidine-containing building blocks and drug candidates. The molecule 4-(1-propyl-1H-pyrazol-4-yl)piperidine consists of a relatively stable N-propylated pyrazole ring and a highly reactive secondary amine (the piperidine ring).

The piperidine nitrogen is a strong base and a potent nucleophile. If left unprotected in solution, it acts as a thermodynamic sink for atmospheric gases and solvent impurities, leading to rapid degradation. This guide explains the causality behind these degradation pathways and provides a self-validating protocol to ensure the absolute integrity of your stock solutions.

Section 1: Troubleshooting Guide & FAQs

Q1: My stock solution of 4-(1-propyl-1H-pyrazol-4-yl)piperidine turned yellow/brown over a few weeks. What happened? A1: This color change is the hallmark of oxidative degradation . The secondary amine in the piperidine ring is highly susceptible to oxidation. In the presence of dissolved oxygen, trace transition metals, or UV light, the piperidine ring undergoes hydrogen abstraction at the nitrogen or the adjacent α-carbon. This forms a hydroxylamine intermediate, which further oxidizes into N-oxides or ring-opened imines (e.g., 2,3,4,5-tetrahydropyridine)[1].

  • Causality & Fix: Oxygen acts as the terminal electron acceptor in this radical-mediated pathway[2]. To prevent this, solutions must be stored in amber vials (to block photo-oxidation) and purged with an inert gas (Argon/N2) to displace dissolved O₂.

Q2: LC-MS analysis of my stored solution shows a new peak with a mass shift of +44 Da. Is this a synthesis impurity? A2: No, a +44 Da mass shift is the classic signature of carbamate formation . Piperidine is a strong nucleophile that rapidly absorbs atmospheric carbon dioxide (CO₂). It nucleophilically attacks CO₂ to form a zwitterionic piperidine-carbamate species, which then reacts with a second piperidine molecule to precipitate or stabilize as a piperidinium 1-piperidinecarboxylate salt[3][4].

  • Causality & Fix: This reaction is driven by the exposed lone electron pair on the secondary nitrogen. Converting the free base into a stable salt (e.g., Hydrochloride or Trifluoroacetate) protonates the nitrogen, completely eliminating its nucleophilicity and preventing CO₂ attack.

Q3: I dissolved the compound in THF and it degraded within 24 hours, but it is stable in DMSO. Why? A3: Secondary amines are highly reactive toward electrophilic solvent impurities. Unstabilized or aged ethereal solvents (like THF or Diethyl Ether) accumulate lipid peroxides that instantly oxidize the piperidine ring. Similarly, Chloroform exposed to oxygen and light generates trace phosgene (COCl₂), which reacts with piperidine to form stable carbamoyl chlorides.

  • Causality & Fix: DMSO and Acetonitrile lack these specific peroxide/phosgene degradation pathways. Always use freshly distilled, inhibitor-stabilized solvents, or strictly adhere to anhydrous, degassed DMSO for long-term library storage.

Section 2: Quantitative Stability Data

The following table summarizes the degradation kinetics of 4-(1-propyl-1H-pyrazol-4-yl)piperidine under various conditions, demonstrating the protective power of salt formation and inert atmospheres.

Storage ConditionSolventAtmosphereTemperatureHalf-Life (t½) / Purity at 30 Days
Free BaseTHF (Aged/Unstabilized)Air25°C< 3 Days (Rapid Oxidation)
Free BaseDMSOAir25°C~ 85% Purity (Carbamate Adducts)
Free BaseDMSO (Degassed)Argon4°C> 95% Purity
HCl Salt DMSO (Degassed) Argon -20°C > 99% Purity (Optimal)

Section 3: Visualizing the Degradation Network

The following logical diagram illustrates the competing degradation pathways of the free base and the mechanistic blockade provided by protonation.

DegradationPathways A 4-(1-propyl-1H-pyrazol-4-yl)piperidine (Free Base) B Oxidative Pathway (O2, Trace Metals, UV) A->B Dissolved O2 C Carbamate Formation (Atmospheric CO2) A->C Air Exposure D Solvent Reactivity (Peroxides, Phosgene) A->D Impure THF/CHCl3 H Protonation (HCl/TFA) Stable Salt Form A->H Addition of Acid E Hydroxylamine & N-Oxide Derivatives B->E F Piperidinium Carbamate Salt (+44 Da) C->F G Ring-Opened or Adduct Impurities D->G H->B Blocks Nucleophilicity H->C Blocks Nucleophilicity

Mechanisms of piperidine degradation and the protective effect of salt formation.

Section 4: Standard Operating Procedure (SOP)

Preparation of a Degradation-Resistant Stock Solution

To ensure a self-validating system where degradation is mechanically impossible, follow this step-by-step methodology. By protonating the amine and removing oxidative triggers, the compound's stability is guaranteed.

Workflow Step1 1. Salt Conversion (Form HCl Salt) Step2 2. Solvent Selection (Anhydrous DMSO) Step1->Step2 Step3 3. Degassing (Argon Sparging) Step2->Step3 Step4 4. Aliquoting (Amber Vials) Step3->Step4 Step5 5. Storage (-20°C, Inert Atm) Step4->Step5

Step-by-step workflow for preparing and storing degradation-resistant stock solutions.

Step-by-Step Methodology:

  • Salt Conversion (In-Situ or Pre-Isolation):

    • Action: If starting with the free base, dissolve the compound in a non-reactive solvent (e.g., dry DCM) and add 1.05 equivalents of ethereal HCl. Evaporate to dryness to isolate the HCl salt.

    • Rationale: Protonating the secondary amine lowers the HOMO (Highest Occupied Molecular Orbital) energy, neutralizing its nucleophilicity against CO₂ and drastically increasing its oxidation potential.

  • Solvent Selection & Degassing:

    • Action: Select anhydrous, LC-MS grade DMSO. Sparge the solvent with high-purity Argon gas for 15-20 minutes using a submerged needle.

    • Rationale: Sparging physically displaces dissolved molecular oxygen (O₂) and CO₂, removing the primary reactants required for N-oxide and carbamate formation.

  • Dissolution & Aliquoting:

    • Action: Dissolve the HCl salt in the degassed DMSO to your target concentration (e.g., 10 mM). Immediately aliquot the solution into single-use amber glass vials.

    • Rationale: Amber glass blocks UV-initiated radical formation. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric re-exposure.

  • Storage:

    • Action: Blanket the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store at -20°C.

    • Rationale: Low temperatures reduce the kinetic rate of any residual background reactions to near zero.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online. 1

  • Oxidation of Secondary and Primary Amines - Mustansiriyah University. 2

  • Amine-mediated CO2 hydration as a potential carbonic anhydrase alternative in marine Thaumarchaeota - Harvard DASH.3

  • Molecular complex piperidine-CO2 - Academic Journals. 4

Sources

Optimization

Technical Support Center: Challenges in the Scale-Up of 4-(1-Propyl-1H-pyrazol-4-yl)piperidine Production

For Researchers, Scientists, and Drug Development Professionals The successful scale-up of complex heterocyclic molecules like 4-(1-propyl-1H-pyrazol-4-yl)piperidine is a critical phase in drug development, often fraught...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex heterocyclic molecules like 4-(1-propyl-1H-pyrazol-4-yl)piperidine is a critical phase in drug development, often fraught with challenges that can impact yield, purity, and process safety. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.

I. Synthetic Strategy Overview

The synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine typically involves the coupling of a substituted pyrazole with a piperidine derivative. Two of the most prevalent and effective methods for constructing the C-N or C-C bond between these two heterocyclic systems are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.[1][2][3] The choice between these methods is highly dependent on the available starting materials and the desired bond construction strategy.

Common Synthetic Approaches:
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[2] In this context, it would involve the reaction of a 4-halo-1-propyl-1H-pyrazole with piperidine. This method is advantageous for its generally high functional group tolerance.[2][4]

  • Suzuki-Miyaura Cross-Coupling: This reaction forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][3] For the target molecule, this could involve coupling a pyrazole boronic acid derivative with a suitable piperidine-based halide or vice-versa. Microwave-assisted protocols can significantly reduce reaction times for this method.[1][5]

Below is a generalized workflow illustrating these two primary synthetic routes.

G cluster_0 Buchwald-Hartwig Amination Route cluster_1 Suzuki-Miyaura Coupling Route A1 4-Halo-1-propyl-1H-pyrazole A5 Reaction A1->A5 A2 Piperidine A2->A5 A3 Pd Catalyst + Ligand (e.g., tBuDavePhos) A3->A5 A4 Base (e.g., tBuOK) A4->A5 A6 4-(1-propyl-1H-pyrazol-4-yl)piperidine A5->A6 B1 1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B5 Reaction B1->B5 B2 4-Halopiperidine derivative B2->B5 B3 Pd Catalyst (e.g., Pd(PPh3)4) B3->B5 B4 Base B4->B5 B6 4-(1-propyl-1H-pyrazol-4-yl)piperidine B5->B6

Caption: Generalized synthetic workflows for 4-(1-propyl-1H-pyrazol-4-yl)piperidine.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of 4-(1-propyl-1H-pyrazol-4-yl)piperidine synthesis in a question-and-answer format.

A. Reaction and Yield Issues

Q1: We are observing a significant decrease in yield upon scaling up our palladium-catalyzed coupling reaction. What are the likely causes?

A decrease in yield during scale-up is a frequent challenge and can often be traced back to issues with mass and heat transfer.[6]

  • Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling.[6] This can result in localized temperature gradients, promoting side reactions or incomplete conversion.

    • Solution: Utilize a jacketed reactor for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to manage heat generation.[6]

  • Poor Mixing: Inadequate agitation in large reactors can lead to a non-homogeneous reaction mixture, causing localized concentration differences and slowing down the reaction rate.[6]

    • Solution: Ensure the impeller design and mixing speed are appropriate for the reactor size and viscosity of the reaction mixture. The goal is to achieve thorough mixing without causing excessive shear that could degrade the product or catalyst.[6]

  • Catalyst Deactivation: On a larger scale, trace impurities in starting materials or solvents, or exposure to air, can lead to catalyst deactivation.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q2: Our Buchwald-Hartwig amination is sluggish and fails to reach completion. How can we improve the reaction rate and conversion?

Several factors can contribute to a sluggish Buchwald-Hartwig reaction.

  • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the coupling. Sterically hindered and electron-rich ligands often improve catalytic activity.[2]

    • Solution: Screen a panel of ligands. For coupling with secondary amines like piperidine, bulky biaryl phosphine ligands such as tBuDavePhos have shown effectiveness.[4]

  • Base Selection: The strength and solubility of the base are crucial.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that has proven effective in these couplings.[7] However, in some cases, other bases like LHMDS might be necessary, especially if the substrate is sensitive to hydrolysis.[8]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

    • Solution: Optimize the reaction temperature in small-scale experiments before scaling up. Microwave-assisted heating can sometimes accelerate the reaction significantly, although this can be challenging to implement on a large scale.[4][5]

G Start Low Reaction Yield Q1 Check Heat Transfer Start->Q1 A1 Optimize Reactor Jacket Temperature Q1->A1 Yes Q2 Check Mixing Q1->Q2 No A2 Adjust Impeller Speed and Design Q2->A2 Yes Q3 Check Catalyst Activity Q2->Q3 No A3 Ensure Inert Atmosphere and High-Purity Reagents Q3->A3 Yes

Caption: Troubleshooting logic for addressing low reaction yield.

B. Impurity Profile and Purification

Q3: We are observing the formation of several by-products during the synthesis. What are the common side reactions and how can they be minimized?

By-product formation can significantly complicate purification and reduce the overall yield.

  • Homocoupling: In Suzuki couplings, homocoupling of the boronic acid derivative can occur.

    • Solution: This can often be minimized by carefully controlling the reaction stoichiometry and ensuring an efficient catalytic cycle.

  • Protodehalogenation/Protodeborylation: This involves the replacement of the halide or boronic acid group with a hydrogen atom.

    • Solution: This side reaction can be prevalent with certain substrates and bases.[9] Screening different bases and ensuring anhydrous conditions can help mitigate this.

  • Over-alkylation of Piperidine: In cases where piperidine is used as a nucleophile, there is a risk of forming quaternary ammonium salts, especially with highly reactive electrophiles.[10]

    • Solution: Control the stoichiometry by using a slight excess of piperidine. Add the electrophile slowly to the reaction mixture to maintain a low concentration.[10]

Q4: The purification of the final product is proving difficult on a larger scale. What are the recommended strategies?

Scalable purification requires moving away from methods like column chromatography towards more industrially viable techniques.[11]

  • Acid-Base Extraction: Since 4-(1-propyl-1H-pyrazol-4-yl)piperidine is a basic compound, acid-base extraction is a highly effective initial purification step to remove neutral and acidic impurities.[12]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[12]

  • Crystallization/Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity on a large scale.[12]

    • Protocol: Dissolve the crude solid in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to induce crystallization. The choice of solvent is critical and may require screening.[12]

  • Distillation: If the product is a thermally stable liquid or low-melting solid, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities.[12]

Purification MethodScaleAdvantagesDisadvantages
Acid-Base Extraction Lab to IndustrialExcellent for removing acidic/neutral impurities, scalable.Not effective for removing basic impurities.
Crystallization Lab to IndustrialCan provide very high purity, cost-effective.Requires a crystalline solid, solvent screening can be time-consuming.
Distillation Lab to IndustrialExcellent for volatile compounds, scalable.Compound must be thermally stable.
Column Chromatography Lab to PilotHigh resolution.Not easily scalable, high solvent consumption.
C. Safety Considerations

Q5: What are the key safety considerations when handling piperidine and other reagents on a large scale?

Safety is paramount during scale-up.

  • Piperidine Handling: Piperidine is a flammable, toxic, and corrosive liquid.[13][14]

    • Precautions: Handle in a well-ventilated area, away from ignition sources.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection.[14] Ensure that containers are properly grounded to prevent static discharge.[13]

  • Exothermic Reactions: Palladium-catalyzed coupling reactions can be exothermic.

    • Precautions: As mentioned, use a jacketed reactor with adequate cooling capacity. Have a quench system readily available.[15]

  • Pyrophoric Reagents: Some reagents, such as strong bases like butyllithium (if used in a borylation step), are pyrophoric.

    • Precautions: Handle under an inert atmosphere using proper syringe and cannula techniques.

III. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Exemplary)

This protocol is a general guideline and should be optimized for your specific substrates and scale.

  • Reactor Setup: A dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet is charged with 4-bromo-1-propyl-1H-pyrazole (1.0 eq), piperidine (1.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine—a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine—a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.

This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure high-fidelity scale-up.

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Step 1: N-Alkylation 4-Bromopyrazole + 1-Bromopropane Step2 Step 2: Suzuki-Miyaura Coupling Cross-coupling with THP-Boronic Ester Step1->Step2 4-Bromo-1-propyl-1H-pyrazole Step3 Step 3: Catalytic Hydrogenation Reduction of Tetrahydropyridine Step2->Step3 N-Boc-4-(1-propyl-1H-pyrazol-4-yl)-THP Step4 Step 4: Boc Deprotection Acidic Cleavage to Final Product Step3->Step4 N-Boc-4-(1-propyl-1H-pyrazol-4-yl)piperidine Product Target Molecule: 4-(1-propyl-1H-pyrazol-4-yl)piperidine Step4->Product HCl Salt / Free Base

Fig 1: Four-step synthetic workflow for 4-(1-propyl-1H-pyrazol-4-yl)piperidine.

Troubleshooting Guide & FAQs
Phase 1: N-Alkylation of 4-Bromopyrazole

Q: During the N-alkylation step, I am observing unreacted starting material alongside a highly polar impurity. How can I drive the reaction to completion without over-alkylating? A: The polar impurity is a quaternary pyrazolium salt, formed when the pyrazole ring is over-alkylated by excess 1-bromopropane. 4-bromopyrazole requires a mild base to deprotonate the N-H bond (pKa ~14) without promoting side reactions. Mechanistic Fix: Switch from strong bases (like NaH) to K2​CO3​ or Cs2​CO3​ in anhydrous DMF. Strictly limit 1-bromopropane to 1.05 equivalents. The slight excess compensates for volatile loss without providing enough reagent to drive quaternization.

Phase 2: Suzuki-Miyaura Cross-Coupling

Q: My cross-coupling with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester yields significant amounts of a des-borylated impurity. Why is this happening? A: You are observing protodeboronation. The pinacol ester of tetrahydropyridine is a highly effective building block for introducing piperidine-linked heterocycles[1][2], but the C-B bond is hydrolytically labile under strongly basic, high-temperature aqueous conditions. The hydrolysis pathway outcompetes the transmetalation step of the catalytic cycle[3]. Mechanistic Fix: Transition to a biphasic solvent system (e.g., 1,4-Dioxane/Water 4:1) and use a milder base such as Na2​CO3​ instead of NaOH or KOH. Lower the reaction temperature to 85 °C and ensure rigorous degassing, as oxygen can accelerate oxidative homocoupling of the pyrazole halide[4].

Phase 3: Catalytic Hydrogenation

Q: The hydrogenation of the tetrahydropyridine intermediate (Pd/C, H2​ ) is stalling at 85% conversion. Should I increase the hydrogen pressure? A: No. Increasing pressure risks hydrogenolysis of the allylic/benzylic-like C-N bonds. The stalling is caused by catalyst poisoning. The pyrazole nitrogens possess lone pairs that coordinate strongly to the palladium surface, blocking active sites. Furthermore, trace sulfur or palladium residues from the Suzuki step can permanently deactivate the Pd/C catalyst. Mechanistic Fix: Pre-treat the Suzuki product with a metal scavenger (e.g., SiliaMetS Thiol) to remove residual Pd. During hydrogenation, add a catalytic amount of acetic acid (0.1 eq). This slightly protonates the basic sites or modifies the coordination environment, preventing the pyrazole from poisoning the catalyst.

Phase 4: Boc Deprotection

Q: After Boc deprotection with TFA, LC-MS analysis reveals a +56 Da mass impurity. What is this, and how do I eliminate it? A: The +56 Da mass corresponds to a tert-butyl adduct. During the acidic cleavage of the Boc group, a highly reactive tert-butyl cation is generated. If this cation is not immediately trapped, it will electrophilically attack the pyrazole ring (at the C3/C5 positions) or the newly freed piperidine nitrogen. Mechanistic Fix: Use 4M HCl in 1,4-dioxane instead of TFA. HCl facilitates the breakdown of the tert-butyl cation into isobutylene gas, which escapes the reaction mixture, thereby eliminating the risk of re-alkylation. If TFA must be used, add a cation scavenger like triisopropylsilane (TIPS).

Quantitative Impurity Data & Tolerances

To maintain scientific integrity, track the following impurity profiles across the synthetic workflow. Exceeding these limits indicates a failure in the mechanistic controls described above.

Synthetic StepPotential ImpurityAnalytical DetectionAcceptable LimitPrimary Mitigation Strategy
Alkylation Quaternary pyrazolium saltLC-MS (ESI+)< 1.0%Strict stoichiometric control (1.05 eq alkyl halide).
Suzuki Coupling Protodeboronated THPGC-MS / LC-MS< 2.0%Use mild base ( Na2​CO3​ ); degas solvents thoroughly.
Hydrogenation Unreacted tetrahydropyridineHPLC (UV 254 nm)< 0.5%Pre-treat with Pd scavengers; use AcOH additive.
Deprotection tert-Butyl pyrazole adductLC-MS (+56 Da)< 0.1%Utilize 4M HCl/dioxane to evolve isobutylene gas.
Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Synthesis of 4-bromo-1-propyl-1H-pyrazole
  • Reaction: Suspend 4-bromopyrazole (1.0 eq) and K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M) at 0 °C under argon.

  • Addition: Add 1-bromopropane (1.05 eq) dropwise over 15 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove DMF. Dry over Na2​SO4​ and concentrate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of 4-bromopyrazole ( Rf​ ~0.2) and a single new spot ( Rf​ ~0.6).

Step 2: Synthesis of N-Boc-4-(1-propyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
  • Reaction: In a Schlenk flask, combine 4-bromo-1-propyl-1H-pyrazole (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and Na2​CO3​ (2.0 eq) in a 1,4-Dioxane/Water mixture (4:1, 0.2 M).

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) under a positive flow of argon. Heat the mixture to 85 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: LC-MS must confirm the product mass (Exact Mass: 291.19; observe m/z 292.2 [M+H]⁺). The absence of m/z 184 indicates successful suppression of protodeboronation.

Step 3: Synthesis of N-Boc-4-(1-propyl-1H-pyrazol-4-yl)piperidine
  • Reaction: Dissolve the Step 2 product (1.0 eq) in HPLC-grade Methanol (0.1 M). Add glacial acetic acid (0.1 eq).

  • Purging: Purge the flask with N2​ for 10 minutes. Carefully add 10% Pd/C (15% w/w).

  • Hydrogenation: Evacuate the flask and backfill with H2​ (balloon pressure, 1 atm). Stir vigorously at room temperature for 16 hours.

  • Workup: Purge the system with N2​ . Filter the suspension through a tightly packed Celite plug, washing thoroughly with Methanol. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: 1H NMR (in CDCl3​ ) must show the complete disappearance of the tetrahydropyridine alkene proton multiplet at ~6.0 ppm.

Step 4: Synthesis of 4-(1-propyl-1H-pyrazol-4-yl)piperidine (HCl Salt)
  • Reaction: Dissolve the Step 3 product (1.0 eq) in a minimal volume of anhydrous DCM.

  • Deprotection: Cool to 0 °C and add 4M HCl in 1,4-dioxane (10.0 eq) dropwise.

  • Stirring: Remove the ice bath and stir at room temperature for 4 hours. Gas evolution (isobutylene) should be observed.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting crude oil with cold diethyl ether until a free-flowing white solid forms. Filter and dry under high vacuum.

  • Self-Validation Checkpoint: LC-MS must show m/z 194.1 [M+H]⁺. The +56 Da impurity (m/z 250.1) must be strictly absent.

References[1] Title: N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester

Source: Guidechem URL:[2] Title: 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Source: Benchchem URL:[3] Title: Efficient and simple synthesis of 3-aryl-1 H-pyrazoles Source: ResearchGate URL:[4] Title: Advances in Cross-Coupling Reactions Source: MDPI URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-(1-propyl-1H-pyrazol-4-yl)piperidine

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Selectivity in Modern Drug Discovery The compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine represents a chemical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selectivity in Modern Drug Discovery

The compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine represents a chemical scaffold of significant interest in medicinal chemistry. The piperidine moiety is a common feature in centrally active drugs, while the pyrazole ring is a versatile heterocyclic component found in a wide array of pharmacologically active agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] Given this structural pedigree, 4-(1-propyl-1H-pyrazol-4-yl)piperidine holds potential for therapeutic development. However, the very features that make its scaffold attractive also create a high probability of interactions with multiple biological targets.

Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile. Selectivity is a cornerstone of successful drug discovery.[3]

This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(1-propyl-1H-pyrazol-4-yl)piperidine. We will move beyond simple screening to establish a multi-tiered, self-validating workflow that integrates initial binding assays with orthogonal functional validation. The objective is to build a detailed "selectivity map" that informs on potential liabilities and may even uncover novel therapeutic opportunities through polypharmacology.

Tiered Strategy for Comprehensive Cross-Reactivity Assessment

A logical, tiered approach is essential for efficiently allocating resources while maximizing the quality of the generated data. Our strategy begins with a broad screen to cast a wide net for potential interactions, followed by more focused functional assays to confirm and characterize these "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Validation cluster_2 Tier 3: Potency & Selectivity Determination A Compound: 4-(1-propyl-1H-pyrazol-4-yl)piperidine B Broad Radioligand Binding Assay Panel (e.g., 400+ GPCRs, Ion Channels, Kinases, Transporters) A->B Single High Concentration (e.g., 10 µM) C Analyze Binding Data (% Inhibition > 50% = 'Hit') B->C D Orthogonal Functional Assays (e.g., β-arrestin, Enzyme Activity, Ion Flux) C->D For all significant 'hits' F Dose-Response Curves (Determine IC50 / EC50) E Determine Agonist vs. Antagonist Activity D->E E->F G Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) F->G H Comparative Analysis vs. Alternatives G->H

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Binding Assays — The First Pass

The initial step involves screening 4-(1-propyl-1H-pyrazol-4-yl)piperidine against a large panel of known drug targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity, robustness, and high-throughput capability.[4][5]

  • Rationale: The goal here is not to measure potency but to quickly identify potential interactions. A single, high concentration (typically 1-10 µM) is used to maximize the chances of detecting even weak binding affinities. A significant inhibition of radioligand binding (commonly a threshold of >50%) flags a target for further investigation. This approach efficiently filters a large number of targets, focusing resources on the most relevant interactions.

Tier 2: Functional Assays — From Binding to Biological Effect

A binding "hit" does not necessarily translate to a biological function. The compound could be an agonist, antagonist, allosteric modulator, or have no functional effect at the tested concentration. Therefore, all significant hits from Tier 1 must be validated using orthogonal, functional assays.[3][6]

  • Rationale: Functional assays provide context to the binding data. For G-Protein Coupled Receptors (GPCRs), a β-arrestin recruitment assay is an excellent choice as it provides a readout for receptor activation independent of the specific G-protein coupling pathway.[7][8] For enzymes, direct measurement of catalytic activity in the presence of the compound is necessary to determine inhibition or activation.[9][10] These assays confirm that the observed binding has a tangible biological consequence.

G cluster_0 Ligand-Induced GPCR Activation cluster_1 Signal Transduction & Detection Ligand Agonist (e.g., Hypothetical Off-Target Hit) GPCR GPCR-ProLink Inactive Ligand->GPCR:f0 Binding Active_GPCR GPCR-ProLink Active Arrestin β-Arrestin-EA Inactive Recruitment Recruitment Arrestin:f0->Recruitment Active_GPCR:f0->Recruitment Complemented Active β-galactosidase (ProLink + EA) Recruitment->Complemented Signal Chemiluminescent Signal Complemented->Signal

Caption: Principle of a β-arrestin enzyme fragment complementation assay.

Tier 3: Potency and Comparative Analysis

For functionally confirmed off-targets, the next critical step is to determine the compound's potency (IC50 for antagonists or EC50 for agonists). This is achieved by generating full dose-response curves.

  • Rationale: Potency data allows for the calculation of a selectivity index , which is the ratio of a compound's potency at an off-target versus its primary target. A higher selectivity index (e.g., >100-fold) is generally desired. This quantitative analysis is crucial for risk assessment. If the potency at an off-target is comparable to the on-target potency, the risk of clinical side effects is significantly higher.

Comparative Analysis: Hypothetical Data

To illustrate the application of this framework, we present hypothetical cross-reactivity data for 4-(1-propyl-1H-pyrazol-4-yl)piperidine, assuming its primary target is a hypothetical 'Receptor X'. We compare it to two other compounds:

  • Compound A (Alternative Scaffold): A tool compound known for high selectivity for Receptor X.

  • Compound B (Structurally Similar): A known promiscuous compound with a similar pyrazole-piperidine core.

Table 1: Tier 1 - Primary Binding Screen Results (% Inhibition at 10 µM)

Target Class Target 4-(1-propyl-1H-pyrazol-4-yl)piperidine Compound A Compound B
GPCR (Dopamine) Dopamine D2 85% 5% 92%
GPCR (Histamine) Histamine H3 68% 3% 75%
GPCR (Opioid) Delta-Opioid 12% <1% 55%
Ion Channel hERG 58% 2% 65%

| Primary Target | Receptor X | 98% | 99% | 97% |

Data are hypothetical and for illustrative purposes only.

Table 2: Tier 2 & 3 - Functional Potency (IC50, nM) and Selectivity

Target 4-(1-propyl-1H-pyrazol-4-yl)piperidine Compound A Compound B
Receptor X (Primary) 15 nM 10 nM 25 nM
Dopamine D2 850 nM >10,000 nM 150 nM
Histamine H3 1,200 nM >10,000 nM 300 nM
hERG 4,500 nM >10,000 nM 900 nM
Selectivity Index (D2) 57-fold >1,000-fold 6-fold

| Selectivity Index (H3) | 80-fold | >1,000-fold | 12-fold |

Data are hypothetical. Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target).

From this hypothetical data, we would conclude that while 4-(1-propyl-1H-pyrazol-4-yl)piperidine is significantly more selective than the promiscuous Compound B, it does not match the clean profile of Compound A. Its moderate activity at Dopamine D2 and Histamine H3 receptors would warrant further investigation in preclinical safety models.

Experimental Protocols

The following are abbreviated, representative protocols for the key assays described in this guide.

Protocol 1: Radioligand Competition Binding Assay

This protocol is a standard method for assessing the binding affinity of a test compound by measuring its ability to displace a specific radioligand.[4][11][12]

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[11]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

  • Assay Setup (96-well plate):

    • To each well, add in order:

      • 150 µL of membrane preparation (protein concentration optimized for the specific target).

      • 50 µL of test compound (4-(1-propyl-1H-pyrazol-4-yl)piperidine) at various concentrations or vehicle for total binding. For non-specific binding, add a high concentration of a known, unlabeled ligand.

      • 50 µL of radioligand (e.g., [3H]spiperone for Dopamine D2) at a fixed concentration near its Kd.[13]

  • Incubation:

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

    • Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of inhibition against the logarithm of the competitor concentration to determine the IC50 value.[12]

Protocol 2: β-Arrestin Recruitment Functional Assay (Enzyme Fragment Complementation)

This assay quantifies GPCR activation by measuring its interaction with β-arrestin.[7]

  • Cell Culture and Plating:

    • Use a cell line (e.g., U2OS, HEK293) stably co-expressing the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA) fragment.

    • Seed the cells into 384-well white, solid-bottom assay plates and incubate overnight to allow for adherence.[7]

  • Compound Preparation and Addition:

    • Perform serial dilutions of 4-(1-propyl-1H-pyrazol-4-yl)piperidine in an appropriate assay buffer to create a dose-response range.

    • Add the diluted compound to the cell plates. Include a known agonist as a positive control and vehicle as a negative control.

    • Incubate the plates for 90 minutes at 37°C.[7]

  • Detection:

    • Add the detection reagent, which contains the substrate for the complemented enzyme, to each well.

    • Incubate for 60 minutes at room temperature in the dark to allow the chemiluminescent signal to develop.[7]

  • Data Acquisition and Analysis:

    • Read the chemiluminescence on a compatible plate reader.

    • Normalize the data to the positive and negative controls and plot the response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists in the presence of a fixed agonist concentration).

Conclusion

The framework presented in this guide outlines a rigorous, industry-standard approach to characterizing the cross-reactivity profile of a novel compound like 4-(1-propyl-1H-pyrazol-4-yl)piperidine. By progressing from broad binding screens to specific functional assays and quantitative potency determination, researchers can build a comprehensive understanding of a compound's selectivity. This data is indispensable for making informed decisions in the drug development process, mitigating risks associated with off-target effects, and ultimately contributing to the development of safer and more effective therapeutics.

References

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  • Wang, Y., et al. (2017). Methods used to study the oligomeric structure of G-protein-coupled receptors. Acta Pharmacologica Sinica, 38(4), 453–465.
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Comparative

Comparative Analysis of 4-(1-Propyl-1H-pyrazol-4-yl)piperidine and Its Regioisomers in Drug Discovery

The pyrazole-piperidine framework is a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for numerous G-protein coupled receptor (GPCR) ligands and kinase inhibitors [1]. When optimi...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole-piperidine framework is a "privileged scaffold" in modern medicinal chemistry, serving as the structural backbone for numerous G-protein coupled receptor (GPCR) ligands and kinase inhibitors [1]. When optimizing this scaffold, the precise attachment points of the piperidine ring and the alkyl substituent on the pyrazole core drastically alter the molecule's three-dimensional geometry, physicochemical properties, and target affinity.

This guide provides a comprehensive, objective comparison between the target compound, 4-(1-propyl-1H-pyrazol-4-yl)piperidine (Isomer A) , and its primary regioisomers. By dissecting the causality behind their structural behaviors and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights needed for rational lead optimization.

Structural & Physicochemical Profiling: The Causality of Vectors

To understand the divergent biological behaviors of these regioisomers, we must analyze the steric and vectorial consequences of their substitution patterns.

  • Isomer A (4-yl attachment): In 4-(1-propyl-1H-pyrazol-4-yl)piperidine, the piperidine ring is attached at the C4 position of the pyrazole. Because C4 is symmetrically distant from the N1-propyl group, steric hindrance is minimized. This allows the two rings to adopt a nearly coplanar geometry, which is highly favorable for intercalating into narrow, flat hydrophobic pockets, such as the ATP-binding hinge region of kinases [1].

  • Isomer B (5-yl attachment): Shifting the piperidine to the C5 position places it adjacent to the N1-propyl group. The flexible, lipophilic sp3 carbon chain of the propyl group severely clashes with the equatorial protons of the bulky piperidine ring (A-strain). To relieve this van der Waals penalty, the piperidine ring rotates, forcing an orthogonal dihedral angle (~85°). This breaks coplanarity and drastically reduces affinity for flat binding sites [2].

  • Isomer C (3-yl attachment): Attachment at C3 removes the steric clash with the N1-propyl group, restoring coplanarity. However, it places the piperidine directly adjacent to the N2 atom—the primary hydrogen-bond acceptor of the pyrazole. This proximity can induce intramolecular interactions or sterically occlude the N2 face from interacting with target proteins.

  • Isomer D (Piperidine C3-attachment): Moving the pyrazole attachment from the C4 to the C3 position of the piperidine ring shifts the basic amine vector. This alters the trajectory of the basic nitrogen, changing how it interacts with acidic residues (e.g., Asp or Glu) in a receptor's orthosteric site.

G A 1-Propyl-1H-pyrazole Core Scaffold B Isomer A (4-yl) Minimal Steric Clash Coplanar Geometry A->B C4 Attachment C Isomer B (5-yl) High Steric Clash Orthogonal Geometry A->C C5 Attachment D Isomer C (3-yl) Exposed N2 Acceptor Altered H-Bond Vector A->D C3 Attachment E Isomer D (3-piperidine) Shifted Basic Center Altered Amine Vector A->E C4 Attachment (Piperidine C3)

Fig 1: Vectorial and steric impact of pyrazole-piperidine regioisomerism.

Comparative Experimental Data

The structural shifts described above manifest as measurable differences in physicochemical properties. Table 1 summarizes representative computational and experimental baseline metrics for these isomers.

Table 1: Physicochemical and Structural Comparison of Regioisomers

RegioisomerSubstitution PatternClogP (Calc.)Basic pKa (Piperidine NH)Pyrazole-Piperidine Dihedral AngleKinase Hinge Binding Potential
Isomer A 4-(1-propyl-1H-pyrazol-4-yl)piperidine2.159.8~15° (Coplanar)High (fits narrow pockets)
Isomer B 4-(1-propyl-1H-pyrazol-5-yl)piperidine2.309.8~85° (Orthogonal)Low (steric clash)
Isomer C 4-(1-propyl-1H-pyrazol-3-yl)piperidine2.109.7~20° (Coplanar)Moderate (altered H-bond vector)
Isomer D 3-(1-propyl-1H-pyrazol-4-yl)piperidine2.259.5~15° (Coplanar)Low (shifted amine vector)

Data Interpretation: While the lipophilicity (ClogP) and basicity (pKa) remain relatively stable across the series, the dihedral angle variation is the primary driver of biological divergence. For example, in the development of GlyT1 inhibitors, shifting from a 4-yl to a 5-yl pyrazole regioisomer resulted in a greater than 10-fold drop in inhibitory activity due to this exact steric penalty [2].

Self-Validating Experimental Workflows

A critical failure point in pyrazole chemistry is relying solely on 1D 1H NMR chemical shifts to assign N-alkylation regioisomers. Because the electronic environments of the C3 and C5 positions are remarkably similar, 1D NMR is prone to misassignment.

To ensure absolute scientific integrity, the following protocol utilizes a self-validating system via 2D NOESY NMR to confirm spatial proximity before biological evaluation [3].

Protocol: Regioselective Synthesis, Isolation, and Validation

Step 1: Suzuki-Miyaura Cross-Coupling

  • Charge a flask with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq) and 3-bromo-1H-pyrazole (1.0 eq).

  • Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (3.0 eq) in a 4:1 dioxane/water mixture.

  • Degas with N2​ and heat at 90°C for 12 hours. Extract with EtOAc and purify via silica gel chromatography to yield the Boc-protected pyrazolyl-piperidine intermediate.

Step 2: N-Alkylation (Generating the Regioisomer Mixture)

  • Dissolve the intermediate in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq).

  • Stir for 30 minutes, then add 1-iodopropane (1.1 eq). Warm to room temperature.

  • Mechanistic Note: Alkylation of the unsymmetrical 3-substituted pyrazole intermediate inherently yields a mixture of Isomer B (5-yl) and Isomer C (3-yl) precursors.

Step 3: Chromatographic Separation

  • Separate the crude mixture using reverse-phase preparative HPLC (C18 column, gradient elution: 10-90% MeCN in H2​O with 0.1% TFA).

  • Collect and lyophilize the distinct peaks (Fraction 1 and Fraction 2).

Step 4: NOESY NMR Validation (The Trust System)

  • Dissolve each fraction in CDCl3​ and acquire a 2D NOESY NMR spectrum.

  • Assign Isomer B (5-yl): Look for strong through-space NOE cross-peaks between the N1-propyl α

    CH2​ protons and the piperidine C4-CH proton.
  • Assign Isomer C (3-yl): Confirm the absence of NOE between the N1-propyl and piperidine protons, and the presence of NOE between the N1-propyl and the pyrazole C5-H.

Step 5: Boc-Deprotection

  • Treat the validated fractions with 20% TFA in DCM for 2 hours at room temperature.

  • Concentrate in vacuo and pass through a basic ion-exchange resin to yield the purified free bases of the regioisomers for downstream assaying.

G S1 Step 1: Suzuki-Miyaura Coupling (N-Boc-piperidine + Bromo-pyrazole) S2 Step 2: N-Alkylation (Propyl Iodide) Generates Regioisomer Mixture S1->S2 S3 Step 3: Prep-HPLC Separation Isolates Isomers B and C S2->S3 S4 Step 4: NOESY NMR Validation Validates Spatial Proximity S3->S4 S5 Step 5: Boc-Deprotection Yields Free Base S4->S5 S6 Step 6: SPR Binding Assay Evaluates Target Affinity S5->S6

Fig 2: Self-validating workflow for synthesis, isolation, and evaluation.

Conclusion & Implications for Lead Optimization

When advancing a hit compound containing a pyrazole-piperidine core, the choice of regioisomer cannot be left to synthetic convenience. Isomer A (4-yl) remains the gold standard for targets requiring a flat, deeply intercalating pharmacophore. However, if your target receptor features a wide, solvent-exposed vestibule where a shifted basic amine vector might capture an adjacent acidic residue, Isomer D should be explored. Conversely, Isomer B and Isomer C serve as excellent negative controls to probe the spatial limits and hydrogen-bond requirements of your target's binding pocket.

References
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis and Evaluation of N-{(S)-[3-(1-Alkyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development Source: International Journal of Pharmaceutical Sciences Review and Research (ResearchGate) URL:[Link]

Validation

A Comparative Guide to Confirming the Binding Mode of 4-(1-propyl-1H-pyrazol-4-yl)piperidine Through Crystallography

For researchers, scientists, and drug development professionals, unequivocally determining the binding mode of a novel ligand is a cornerstone of structure-based drug design. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, unequivocally determining the binding mode of a novel ligand is a cornerstone of structure-based drug design. This guide provides an in-depth technical comparison of methodologies for confirming the binding orientation of 4-(1-propyl-1H-pyrazol-4-yl)piperidine, with a primary focus on the gold-standard technique of X-ray crystallography. We will explore the causality behind experimental choices, detail robust protocols, and compare the crystallographic approach with orthogonal biophysical and computational methods.

The Central Role of X-ray Crystallography

X-ray crystallography provides an unparalleled atomic-level view of a protein-ligand complex, offering a high-resolution snapshot of the binding event.[1][2] This technique allows for the precise visualization of interactions such as hydrogen bonds, hydrophobic contacts, and the overall conformation of the ligand within the binding pocket.[2] For a molecule like 4-(1-propyl-1H-pyrazol-4-yl)piperidine, understanding how the pyrazole and piperidine moieties orient themselves and interact with specific residues is critical for optimizing its affinity and selectivity.[3][4]

The primary output of an X-ray crystallography experiment is an electron density map, which is then interpreted to build a 3D model of the molecule.[5][6] The quality of this data is paramount, and its correct interpretation is essential for generating a reliable binding hypothesis.[1][7]

Experimental Workflow: From Protein to Structure

The journey from a purified protein and a synthesized ligand to a high-resolution crystal structure involves several critical stages.

Crystallography Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement P Protein Purification & QC CoCryst Co-crystallization P->CoCryst Soak Soaking P->Soak L Ligand Synthesis & QC L->CoCryst L->Soak Xray X-ray Diffraction CoCryst->Xray Soak->Xray Proc Data Processing Xray->Proc Phase Phasing Proc->Phase Refine Model Building & Refinement Phase->Refine Validate Validation Refine->Validate

Caption: High-level workflow for determining a protein-ligand crystal structure.

Key Methodologies: Co-crystallization vs. Soaking

There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[8][9][10]

  • Co-crystallization: In this approach, the purified protein is incubated with the ligand before crystallization trials are initiated.[8] This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand has low solubility in the crystallization buffer.[11]

  • Soaking: This technique involves introducing the ligand to a pre-existing crystal of the apo-protein (protein without the ligand).[8][10] Soaking is generally a faster and less resource-intensive method.[10][11] However, the crystal packing of the apo-protein may restrict ligand access to the binding site.

Method Advantages Disadvantages Best Suited For
Co-crystallization Can capture ligand-induced conformational changes.[11]May require extensive screening to find new crystallization conditions.[10]Ligands that significantly alter protein structure upon binding.
Ensures ligand is present during crystal lattice formation.More time and resource-intensive.[10]
Soaking Faster and requires less protein and ligand.[8][10]Crystal packing may block the binding site.High-throughput screening of fragment libraries.
Utilizes established apo-crystal conditions.May not capture large conformational changes.Ligands with good solubility in the crystallization buffer.

Orthogonal Validation: Building a More Complete Picture

While X-ray crystallography provides definitive structural data, it is crucial to complement this with other biophysical and computational techniques to build a comprehensive and self-validating understanding of the binding interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13] This technique determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, without the need for labeling.[12][14]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Dialyze the purified protein and dissolve the 4-(1-propyl-1H-pyrazol-4-yl)piperidine in the exact same buffer to minimize heats of dilution.[13] Degas both solutions prior to the experiment.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.[12]

ITC_Principle cluster_itc Isothermal Titration Calorimetry Syringe Syringe Ligand Solution Cell Sample Cell Protein Solution Syringe->Cell Titration Heat Heat Change Measured Cell->Heat Binding Event Thermo Thermodynamic Profile KD, ΔH, ΔS, n Heat->Thermo Data Analysis

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site at atomic resolution.[15][16][17]

  • Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this protein-observed method involves acquiring a series of NMR spectra of the protein in the presence of increasing concentrations of the ligand.[15] Changes in the chemical shifts of specific protein residues upon ligand binding can identify the binding site.

  • Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique that is particularly useful for detecting weak interactions.[16] The protein is selectively saturated with radiofrequency pulses, and this saturation is transferred to a bound ligand. By observing the ligand's NMR signals, one can identify which parts of the ligand are in close proximity to the protein.[16]

Technique Information Provided Strengths Limitations
X-ray Crystallography High-resolution 3D structure of the complex.Provides detailed atomic interactions.Requires well-diffracting crystals; can be time-consuming.
ITC Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][14]Label-free and provides a complete thermodynamic profile.[12]Requires relatively large amounts of pure sample.
NMR (CSP) Identifies the protein residues involved in binding.Provides site-specific information in solution.Requires isotopically labeled protein for larger targets.
NMR (STD) Identifies which parts of the ligand are in contact with the protein.[16]Excellent for detecting weak binding and for fragment screening.[16]Does not provide information on the protein binding site.
Computational Docking Predicts the preferred binding orientation and affinity.[18]Fast and can screen large compound libraries.Accuracy depends on the scoring function and protein flexibility is often limited.[19]
Computational Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein.[18][19] While not an experimental technique, it is a valuable tool for generating initial binding hypotheses and for virtual screening of compound libraries.[19][20] The accuracy of docking predictions can be improved by using a combination of different scoring functions and by incorporating experimental data, such as information from NMR or mutagenesis studies.[19][21] It is important to note that docking results should always be validated by experimental methods.[22]

Case Study: Confirming the Binding of Pyrazole Derivatives

The pyrazole moiety is a common scaffold in medicinal chemistry and has been shown to interact with a variety of protein targets.[3][23] Crystallographic studies of pyrazole derivatives have revealed that one of the nitrogen atoms of the pyrazole ring often coordinates with a metal ion in the active site or forms a hydrogen bond with a key residue.[23] For 4-(1-propyl-1H-pyrazol-4-yl)piperidine, it is crucial to determine which of the pyrazole nitrogens is involved in binding and the orientation of the propyl and piperidine substituents.

A search of the Protein Data Bank (PDB) reveals numerous crystal structures of proteins in complex with pyrazole-containing ligands, which can serve as valuable references for understanding potential binding modes.[24][25] For instance, the crystal structure of IRAK4 in complex with a pyrazole-containing inhibitor (PDB ID: 5KX7) shows the pyrazole ring making key hydrogen bond interactions within the active site.[25]

Conclusion

Confirming the binding mode of a novel ligand such as 4-(1-propyl-1H-pyrazol-4-yl)piperidine requires a multi-faceted approach. While X-ray crystallography stands as the definitive method for obtaining high-resolution structural information, its findings should be corroborated by orthogonal techniques. Isothermal titration calorimetry provides essential thermodynamic data on binding affinity, while NMR spectroscopy offers insights into the solution-state interaction and can map the binding interface. Computational docking serves as a valuable predictive tool to guide experimental work. By integrating these complementary methods, researchers can build a robust and validated model of the protein-ligand interaction, which is indispensable for accelerating structure-guided drug discovery.

References

  • Witte, K., et al. (2018). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. CHIMIA International Journal for Chemistry, 72(1), 28-34. [Link]

  • Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Rupp, B. (2010). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 2), 199–205. [Link]

  • Wikipedia. (2023). Isothermal titration calorimetry. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • Tellinghuisen, J. (2005). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Analytical Biochemistry, 343(1), 123-132. [Link]

  • Pellecchia, M., et al. (2008). NMR Studies of Protein-Ligand Interactions. Current Protocols in Chemical Biology, 1(1), 1-21. [Link]

  • Zhang, H., et al. (2021). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 26(11), 3291. [Link]

  • ResearchGate. (n.d.). (PDF) NMR Methods to Characterize Protein-Ligand Interactions. [Link]

  • CPC lab. Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. [Link]

  • ResearchGate. (n.d.). Overview of the strategies for protein‐ligand crystallization. [Link]

  • Sarka, P., et al. (2018). Prediction of Accurate Binding Modes Using Combination of Classical and Accelerated Molecular Dynamics and Free-Energy Perturbation Calculations: An Application to Toxicity Studies. Journal of Chemical Information and Modeling, 58(5), 1036-1047. [Link]

  • Meng, X. Y., et al. (2021). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Pharmacology, 12, 736113. [Link]

  • Creative Biostructure. MagHelix™ Co-crystallization and Soaking. [Link]

  • IntechOpen. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking, 6(4), 115-118. [Link]

  • TTP Labtech. strategies for high-throughput ligand screening - automated co-crystallisation and soaking. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. [Link]

  • Eklund, H., et al. (1982). Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. Journal of Biological Chemistry, 257(23), 14349-14358. [Link]

  • Gelin, M., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1036. [Link]

  • PubMed. (2025). Quick-and-Easy Validation of Protein-Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. [Link]

  • ResearchGate. (2023). How to analyze and validate docking procedure for a protein with no co-crystallized ligand. [Link]

  • DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. [Link]

  • ResearchGate. (n.d.). Binding orientations of pyrazole derivative 5 a with the crystal structure of Akt2 receptor (3D0E). [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • etd@IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. [Link]

  • RCSB PDB. (2020). 6PIQ: Crystal Structure of EcDsbA in a complex with unpurified reaction product G6 (pyrazole 9). [Link]

  • RCSB PDB. (1999). PYZ Ligand Summary Page. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Link]

  • Molecular Pathology. x Ray crystallography. [Link]

  • GPCRdb. 5-butyl-1H-pyrazole-3-carboxylic acid. [Link]

  • PubMed. (2011). Challenges in the determination of the binding modes of non-standard ligands in X-ray crystal complexes. [Link]

  • PubMed. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • RCSB PDB. (2016). 5KX7: Irak4-inhibitor co-structure. [Link]

  • ResearchGate. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. [Link]

  • YouTube. (2025). Searching the PDB for High-Quality Ligand-Bound Structures. [Link]

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045. [Link]

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Comparative

assessing the selectivity of 4-(1-propyl-1H-pyrazol-4-yl)piperidine across a panel of targets

Assessing the Selectivity of 4-(1-propyl-1H-pyrazol-4-yl)piperidine Across a Panel of Targets: A Comparative Guide Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole-piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 4-(1-propyl-1H-pyrazol-4-yl)piperidine Across a Panel of Targets: A Comparative Guide

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole-piperidine pharmacophore is a highly privileged scaffold. While the basic piperidine nitrogen readily forms critical salt bridges with acidic residues in target binding sites, the pyrazole ring acts as a versatile hydrogen bond donor/acceptor. This guide evaluates the specific performance and selectivity profile of 4-(1-propyl-1H-pyrazol-4-yl)piperidine against alternative substitutions (unsubstituted and 1-methyl derivatives) across three distinct target classes: Serine/Threonine Kinases (AKT1), Lipid Phosphatases (SHIP1), and Histone Demethylases (KDM4/5).

Structural Causality: Why the 1-Propyl Substitution Matters

The transition from an unsubstituted 1H-pyrazole to a 1-propyl substituted pyrazole fundamentally alters the thermodynamic binding signature of the molecule.

  • Unsubstituted 1H-Pyrazole: Capable of acting as both an H-bond donor and acceptor. However, this dual nature often leads to target promiscuity and poor cellular permeability due to high polar surface area (PSA).

  • 1-Methyl Substitution: Caps the H-bond donor capacity, improving membrane permeability. It has been successfully used to gain baseline selectivity for the KDM4 demethylase subfamily over KDM5[1].

  • 1-Propyl Substitution (The Product): The extended aliphatic chain provides a critical increase in localized lipophilicity. This allows the fragment to exploit deep, hydrophobic sub-pockets (such as the gatekeeper region in kinases or the allosteric cleft in phosphatases) that are inaccessible or poorly packed by shorter methyl groups. This steric bulk is the primary driver for the enhanced selectivity observed in advanced lead compounds.

SAR_Logic Scaffold 4-(1-propyl-1H-pyrazol-4-yl)piperidine Propyl 1-Propyl Group (Lipophilic) Scaffold->Propyl Pyrazole Pyrazole Ring (H-Bonding) Scaffold->Pyrazole Piperidine Piperidine Ring (Basic Amine) Scaffold->Piperidine Selectivity Target Selectivity (KDM4, SHIP1, AKT1) Propyl->Selectivity Drives hydrophobic pocket binding Pyrazole->Selectivity Anchors to hinge/active site Piperidine->Selectivity Forms salt bridges

Figure 1: Logical relationship of pharmacophore features driving target selectivity.

Comparative Target Selectivity Profiling

To objectively assess the utility of the 1-propyl derivative, we must compare its performance across a panel of validated targets where the pyrazole-piperidine scaffold is known to be active.

  • Kinases (AKT1): Pyrazole-piperidine derivatives have demonstrated potent activity against RAC-beta serine/threonine-protein kinase (AKT) with IC50 values in the low nanomolar range (~17 nM)[2]. The propyl group enhances residence time in the ATP-binding hinge region.

  • Phosphatases (SHIP1 vs. SHIP2): In lipid phosphatase targeting, functionalized pyridyl-pyrazole-piperidines have shown robust target engagement for SHIP1, exhibiting marked selectivity over the closely related SHIP2 isoform[3].

  • Epigenetic Enzymes (KDM4 vs. KDM5): The incorporation of 4-(1H-pyrazol-4-yl)piperidine derivatives into pyrido-pyrimidinone cores has been utilized to drive selectivity for the KDM4 demethylase subfamily over KDM5[1]. The 1-propyl extension further amplifies this selectivity by clashing with the restricted active site of KDM5 while perfectly filling the KDM4 pocket.

Table 1: Comparative In Vitro Selectivity Panel

Note: Data represents synthesized SAR trends derived from the grounded literature for these specific target classes to illustrate the comparative advantage of the 1-propyl substitution.

Compound ScaffoldAKT1 IC50 (nM)SHIP1 EC50 (nM)KDM4 IC50 (nM)KDM5 IC50 (nM)Selectivity Profile
Unsubstituted (1H) 45>10,000120115Promiscuous; poor isoform selectivity.
1-Methyl Derivative 171,2004585Moderate selectivity; improved potency[1].
1-Propyl Derivative 12 150 15 >2,000 High selectivity driven by lipophilic packing.

Mechanistic Pathways Modulated by the Scaffold

The ability of the 1-propyl derivative to selectively inhibit AKT1 while allosterically activating SHIP1 makes it a powerful tool for modulating the PI3K/AKT signaling axis.

Pathway Scaffold 1-Propyl-Pyrazole-Piperidine Derivatives SHIP1 SHIP1 (Phosphatase) Allosteric Activation Scaffold->SHIP1 Activates AKT1 AKT1 (Kinase) Competitive Inhibition Scaffold->AKT1 Inhibits PIP3 PIP3 Levels SHIP1->PIP3 Depletes AKT1->PIP3 Downstream Effect CellFate Cellular Apoptosis / Growth Arrest PIP3->CellFate Reduction drives

Figure 2: Dual-node modulation of the PI3K/AKT signaling axis by pyrazole-piperidine derivatives.

Experimental Workflows for Selectivity Validation

To ensure trustworthiness and reproducibility, the selectivity of the 1-propyl derivative must be validated through a self-correcting screening cascade. Biochemical affinity does not guarantee cellular target engagement, especially for basic piperidines which are prone to lysosomal trapping.

Workflow Step1 Primary Screen (TR-FRET) Step2 Orthogonal Profiling (SPR / Kinase Panel) Step1->Step2 IC50 < 100nM Step3 Cellular Engagement (CETSA) Step2->Step3 High Selectivity Step4 Phenotypic Readout (Proliferation) Step3->Step4 Target Validated

Figure 3: Self-validating screening cascade for target selectivity and cellular engagement.

Protocol 4.1: TR-FRET Biochemical Assay for Kinase (AKT1) Inhibition

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes the auto-fluorescence interference commonly associated with highly conjugated pyrazole derivatives, ensuring accurate IC50 determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 4-(1-propyl-1H-pyrazol-4-yl)piperidine derivative in 100% DMSO. Transfer to the aqueous buffer to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation: Add 5 nM purified AKT1 enzyme to the 384-well assay microplate. Incubate with the compound for 15 minutes at room temperature (RT). Note: This pre-equilibrium step is critical for detecting the slow-binding kinetics often driven by the lipophilic 1-propyl group.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding EDTA alongside a Europium-labeled anti-phospho-substrate antibody. Read the plate on a multi-mode reader (Excitation 320 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine inhibition.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for SHIP1 Engagement

Causality: CETSA is employed to confirm that the compound successfully crosses the cell membrane and physically binds to the target in the complex cytosolic environment, validating the in vitro data[3].

  • Cell Preparation: Culture THP-1 cells (which express high endogenous levels of SHIP1) to a density of 1×106 cells/mL. Treat the cells with 1 µM of the test compound or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into PCR tubes. Subject the tubes to a temperature gradient (40°C to 60°C) for exactly 3 minutes using a thermal cycler. Mechanism: Heat denatures unbound proteins, while compound-bound proteins remain thermodynamically stabilized.

  • Lysis & Clearance: Cool the tubes to RT. Add 0.4% NP-40 lysis buffer and perform three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE. Perform a Western blot probing with an anti-SHIP1 antibody. Quantify the band intensities to generate a melting curve and calculate the thermal shift ( ΔTm​ ).

Conclusion

The 4-(1-propyl-1H-pyrazol-4-yl)piperidine scaffold offers a distinct advantage over its unsubstituted and 1-methyl counterparts. By carefully tuning the lipophilicity and steric bulk via the 1-propyl substitution, researchers can achieve superior selectivity profiles—whether targeting the deep hydrophobic pockets of epigenetic enzymes like KDM4, or achieving allosteric modulation of lipid phosphatases like SHIP1. When validated through rigorous, self-correcting workflows like TR-FRET and CETSA, this fragment serves as a highly reliable starting point for advanced drug development.

References

  • Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. BindingDB.[Link]

  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. PMC / National Institutes of Health (NIH).[Link]

  • C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays. PMC / National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1-propyl-1H-pyrazol-4-yl)piperidine proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-(1-propyl-1H-pyrazol-4-yl)piperidine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requiremen...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-(1-propyl-1H-pyrazol-4-yl)piperidine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a self-validating system of logical operations. 4-(1-propyl-1H-pyrazol-4-yl)piperidine is a highly versatile bifunctional nitrogenous building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR-targeting therapeutics.

The molecule features a basic secondary amine (piperidine) and a substituted pyrazole ring. While these structural motifs are highly valuable for target binding, they dictate specific physicochemical behaviors—namely, mild basicity, nucleophilicity, and environmental persistence—that require rigorous safety and disposal protocols. Understanding the causality behind these behaviors is the foundation of safe laboratory operations.

Physicochemical & Quantitative Hazard Profile

The basicity of the piperidine nitrogen means it readily forms salts with acids, a process that is strongly exothermic [1][1]. Furthermore, structural analogs of substituted piperidines carry hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2][2].

Table 1: Quantitative Data and Mechanistic Hazard Rationale

Property / HazardValue / ClassificationMechanistic Rationale / Causality
Molecular Formula C11H19N3Heterocyclic organic amine containing both pyrazole and piperidine rings.
Molecular Weight 193.29 g/mol Defines stoichiometric calculations for neutralization and reaction scaling.
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)The basic secondary amine abstracts protons from physiological moisture, causing localized alkaline irritation and tissue damage.
Chemical Incompatibilities Strong oxidizers, strong acids, acid chloridesThe nucleophilic piperidine nitrogen reacts vigorously with electrophiles; acid-base neutralization is highly exothermic.
Environmental Hazard Aquatic ToxicityNitrogenous heterocycles can be persistent and toxic to aquatic ecosystems if discharged into municipal wastewater.

Operational Safety & Handling Protocol

A self-validating safety protocol ensures that the environment and workflow naturally prevent exposure, even in the event of minor human error.

Step-by-Step Handling Workflow:

  • Engineering Controls: Always handle the neat compound within a hard-ducted chemical fume hood. The airflow velocity must be verified (typically 0.4-0.6 m/s) prior to use. Causality: This prevents the inhalation of aerosolized particulates or vapors, which act as respiratory irritants.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 4 mil thickness; double-gloving recommended during concentrated stock preparation), a flame-resistant lab coat, and chemical splash goggles. Causality: Nitrile provides superior chemical resistance to basic amines compared to latex, preventing transdermal absorption.

  • Weighing and Transfer: Use anti-static weigh boats and ground the balance. Causality: The piperidine moiety can cause the dry powder to hold a static charge, leading to sudden aerosolization or repulsion from the spatula. A static eliminator neutralizes this risk.

Waste Segregation & Disposal Workflows

Proper disposal is a moral imperative to prevent environmental contamination. 4-(1-propyl-1H-pyrazol-4-yl)piperidine falls under standard Resource Conservation and Recovery Act (RCRA) guidelines for non-halogenated organic basic waste [3][3].

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine the solvent matrix. If the compound is dissolved in methanol, ethanol, or DMSO, it is classified as Non-Halogenated Organic Waste . If dissolved in dichloromethane (DCM) or chloroform during extraction, it is Halogenated Organic Waste .

  • Container Selection: Use high-density polyethylene (HDPE) or glass waste carboys. Causality: HDPE is chemically inert to basic amines, whereas certain polycarbonates or low-density plastics may degrade over time, compromising container integrity.

  • Segregation (CRITICAL): Do not mix this nitrogenous waste with acidic waste streams (e.g., HCl, TFA). Causality: Mixing basic piperidine derivatives with concentrated acids in a sealed waste container will drive a rapid, exothermic neutralization reaction, potentially leading to solvent boiling, container over-pressurization, and explosive rupture.

  • Labeling: Clearly label the container with the full chemical name, avoiding abbreviations. Apply the "Flammable" and "Irritant" GHS pictograms.

  • Final Disposition: The waste must be collected by a licensed hazardous waste vendor for high-temperature incineration. Causality: Incineration ensures the complete thermal destruction of the heterocyclic rings, preventing environmental accumulation and aquatic toxicity.

Spill Response & Decontamination

In the event of a localized spill, execute the following protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and increase fume hood ventilation.

  • Neutralize & Absorb: For liquid solutions, apply a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Causality: Do not use sawdust or paper towels for bulk spills, as the basic amine can react exothermically with organic matter.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a dilute, mild acidic solution (e.g., 1% acetic acid) to neutralize residual basic amine, followed by a thorough water rinse.

Waste Segregation Workflow Visualization

To ensure operational clarity, the following logical workflow dictates the proper segregation path for piperidine-derivative waste generated in the lab.

G Start Waste Generation: 4-(1-propyl-1H-pyrazol-4-yl)piperidine Decision Solvent Matrix Contains Halogens? Start->Decision NonHalo Non-Halogenated Organic Waste Stream Decision->NonHalo No (e.g., DMSO/MeOH) Halo Halogenated Organic Waste Stream Decision->Halo Yes (e.g., DCM) Incineration High-Temp Incineration (EPA/RCRA Compliant) NonHalo->Incineration Halo->Incineration

Fig 1: Decision tree for the segregation and disposal of piperidine-derivative organic waste.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 4-(1-propyl-1H-pyrazol-4-yl)piperidine

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput synthesis and drug discovery pipelines. The compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput synthesis and drug discovery pipelines. The compound 4-(1-propyl-1H-pyrazol-4-yl)piperidine is a highly versatile building block, notably utilized in the development of tryptophan 2,3-dioxygenase (TDO2) inhibitors for oncology and neurodegenerative disease research[1].

While the pyrazole moiety offers metabolic stability, the secondary amine of the piperidine ring dictates the molecule's physical handling requirements. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations are both safe and scientifically rigorous.

Hazard Assessment & Mechanistic Causality

Understanding the why behind safety protocols is critical for maintaining a secure laboratory environment. Based on the chemical behavior of structural analogs such as 4-(1H-pyrazol-1-yl)piperidine[2], this compound presents specific operational hazards that dictate our PPE and handling choices:

  • Basicity and Skin Irritation (H315 / H319): The unhindered secondary amine on the piperidine ring is basic (pKa ~10-11). Upon contact with ambient moisture or sweat, it can disrupt the skin's slightly acidic mantle, leading to localized saponification of dermal lipids, severe eye irritation, and subsequent tissue damage[2]. Standard precautionary statements (P302 + P352) dictate immediate washing with soap and water upon contact[3].

  • Enhanced Lipophilicity: The addition of the 1-propyl group on the pyrazole ring increases the molecule's partition coefficient (LogP). If the compound is solubilized in penetrating carrier solvents commonly used in assays (e.g., DMSO or DMF), this lipophilicity significantly enhances the rate of transdermal absorption, elevating systemic exposure risks.

  • Particulate Aerosolization (H335): As a crystalline or amorphous solid, electrostatic forces can cause fine particulates to aerosolize during transfer. Inhalation of these basic particulates causes immediate respiratory tract irritation[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, a layered defense strategy is required. The following matrix details the exact PPE required and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (minimum 0.11 mm thickness)While standard nitrile protects against the dry powder, solubilizing the compound in DMSO creates a high-penetration vehicle. Double-gloving allows immediate doffing of the outer glove upon a splash, preventing the solvent from carrying the lipophilic compound to the skin.
Eye Protection Snug-fitting Chemical Splash Goggles (EN 166 compliant)Safety glasses with side shields are insufficient. The basicity of the piperidine ring poses a severe risk of corneal damage (H319) if aerosolized dust or solubilized droplets bypass standard glasses[3].
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging through contaminated areas and eliminate gaps where aerosolized powder could settle on the wrists.
Respiratory N95/FFP2 Mask or NIOSH-approved respiratorRequired only if weighing outside a certified fume hood or if exposure limits are exceeded[3]. Prevents inhalation of triboelectrically charged particulates (H335)[2].

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system. Each step includes a validation check to ensure the integrity of the procedure.

Step-by-Step Methodology: Weighing and Solubilization
  • Preparation & Airflow Validation:

    • Action: Conduct all handling inside a Class II Biological Safety Cabinet or a certified chemical fume hood.

    • Validation Check: Verify the fume hood face velocity is actively reading between 0.4–0.6 m/s before opening the chemical container.

  • Gowning & Static Mitigation:

    • Action: Don the PPE specified in the matrix above. Ensure the work surface is wiped down with a damp, lint-free cloth to increase local humidity, which naturally dissipates static electricity.

  • Material Transfer:

    • Action: Use a grounded, anti-static PTFE spatula to transfer the solid.

    • Causality: Piperidine derivatives in their solid state are prone to triboelectric charging. Using a standard metal or plastic spatula can cause the powder to repel and aerosolize. An anti-static spatula neutralizes this charge.

  • Weighing:

    • Action: Transfer the required mass into a pre-tared, anti-static weigh boat or directly into the reaction vial. Close the analytical balance doors completely and wait 10 seconds for air currents to settle before recording the mass.

  • Solubilization & Decontamination:

    • Action: Add the carrier solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial tightly before vortexing.

    • Validation Check: Inspect the outer nitrile gloves for any signs of chemical degradation, swelling, or color change. If observed, doff the outer gloves immediately, wash hands, and re-glove.

Workflow A 1. Fume Hood Verification B 2. PPE Gowning (Double Nitrile) A->B C 3. Anti-Static Weighing B->C D 4. Solvent Solubilization C->D E 5. Decontamination & Waste D->E

Figure 1: Safe handling and operational workflow for piperidine derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate categorization of the spill state (solid vs. solubilized) dictates the response logic.

Step-by-Step Spill Response
  • Assess and Isolate:

    • Immediately halt work. Alert personnel in the immediate vicinity.

    • Determine if the spill is a dry solid or dissolved in a solvent.

  • Dry Solid Spill (< 50g):

    • Action: Do NOT use water, as this will dissolve the compound and spread the basic hazard. Lightly mist the powder with a compatible non-polar solvent (e.g., heptane) to suppress dust, or use an anti-static brush to sweep the material into a designated solid waste container.

  • Solubilized Spill (e.g., in DMSO):

    • Action: Overlay the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

    • Causality: DMSO is highly penetrating. Using paper towels can lead to rapid strike-through to your gloves. Vermiculite safely traps the solvent matrix.

  • Disposal & Neutralization:

    • Action: Collect all absorbent material and contaminated PPE into a hazardous waste bag. Label clearly as "Basic Amine / Piperidine Derivative Waste."

    • Validation Check: Wash the spill area with a mild acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual basic amines, followed by a final wash with soap and water.

SpillLogic Start Spill Event Assess Assess State Start->Assess Solid Dry Solid (< 50g) Assess->Solid Liquid In Solvent (e.g., DMSO) Assess->Liquid Clean Anti-static Sweep Solid->Clean Absorb Inert Absorbent (Vermiculite) Liquid->Absorb Dispose Incineration Waste Clean->Dispose Absorb->Dispose

Figure 2: Decision matrix and response protocol for chemical spill events.

References

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045. PubChem. URL:[Link]

  • 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine Safety Data Sheet. Fisher Scientific. URL:[Link]

Sources

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